molecular formula C5H7NO2 B555811 2,5-Dihydro-1H-pyrrole-2-carboxylic acid CAS No. 3395-35-5

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Número de catálogo: B555811
Número CAS: 3395-35-5
Peso molecular: 113.11 g/mol
Clave InChI: OMGHIGVFLOPEHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955526
Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-35-5, 3220-74-4
Record name 3,4-Dehydroproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3395-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dehydroproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dehydroproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dihydro-1H-pyrrole-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also commonly known as (S)-3,4-dehydroproline, is a valuable constrained amino acid analogue. Its rigidified pyrroline ring structure makes it a crucial component in peptidomimetics and a useful tool in medicinal chemistry for introducing conformational constraints into peptides. This can lead to enhanced biological activity and metabolic stability. Furthermore, 3,4-dehydroproline serves as a key chiral building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of prominent synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in its preparation.

Synthetic Route 1: From (2S,4R)-4-Hydroxyproline via Phenylselenoxide Elimination

One of the most established methods for the synthesis of (S)-3,4-dehydroproline involves the dehydration of the readily available and inexpensive (2S,4R)-4-hydroxyproline. A highly regioselective approach utilizes a phenylselenoxide elimination to introduce the double bond. This multi-step synthesis begins with the protection of the amine and carboxylic acid functionalities, followed by activation of the hydroxyl group, nucleophilic substitution with a selenium reagent, oxidation, and finally, deprotection.

Experimental Protocol

Step 1: Synthesis of (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline is esterified and then tosylated to activate the hydroxyl group for subsequent nucleophilic substitution.

Step 2: Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester Diphenyldiselenide is reduced with sodium borohydride to generate the phenylselenoate anion, which then displaces the tosylate group from the proline derivative in an SN2 reaction.

  • To a solution of diphenyldiselenide (8.58 g, 27.5 mmol) in absolute ethanol (250 mL) under a nitrogen atmosphere, sodium borohydride (2.08 g, 55 mmol) is added in portions until the yellow solution becomes colorless.

  • (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (19.1 g, 44 mmol) is added, and the reaction mixture is refluxed for 2.5 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (300 mL). The organic layer is washed with water (3 x 200 mL), dried over magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by flash chromatography on silica gel gives the desired product.

Step 3: Phenylselenoxide Elimination to (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the alkene.

  • To a stirred solution of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester (8.36 g, 20 mmol) and pyridine (2.37 g, 30 mmol) in dichloromethane (100 mL) cooled in an ice bath, 30% hydrogen peroxide (5.6 g, 50 mmol) is added gradually.

  • The reaction mixture is stirred vigorously at 25 °C for 1.5 hours.

  • The mixture is diluted with dichloromethane (100 mL) and washed successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous Na2CO3 solution (50 mL), and water (3 x 50 mL).

  • The organic layer is dried, filtered, and concentrated to give the crude dehydroproline derivative.

Step 4: Deprotection to (S)-3,4-Dehydroproline The benzyloxycarbonyl and methyl ester protecting groups are removed to yield the final product.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventConditionsYield
1(2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline1. MeOH, SOCl2; 2. TsCl, PyridineDichloromethane0 °C to RTHigh
2(2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester(PhSe)2, NaBH4EthanolReflux, 2.5 h81%
3(2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl esterH2O2, PyridineDichloromethane0-25 °C, 1.5 hHigh
4(S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl esterTrimethylsilyl iodideChloroformReflux50% (overall from commercial starting material)[1]

Synthetic Pathway Diagram

Synthesis_from_Hydroxyproline A (2S,4R)-4-Hydroxyproline (Protected) B (2S,4R)-N-Cbz-4-tosyloxyproline methyl ester A->B Tosylation C (2S,4S)-N-Cbz-4-phenylselenoproline methyl ester B->C (PhSe)2, NaBH4 D (S)-N-Cbz-3,4-dehydroproline methyl ester C->D H2O2, Pyridine E (S)-3,4-Dehydroproline D->E Deprotection

Caption: Synthesis of (S)-3,4-Dehydroproline from 4-Hydroxyproline.

Synthetic Route 2: From N-Boc-Diallylamine via Ring-Closing Metathesis

A modern and efficient approach to the synthesis of the protected form of (S)-3,4-dehydroproline utilizes a ring-closing metathesis (RCM) reaction as the key step to form the pyrroline ring. This is followed by a directed alkoxycarbonylation and an enzymatic kinetic resolution to achieve the desired enantiomer.

Experimental Protocol

Step 1: Synthesis of N-Boc-diallylamine Diallylamine is protected with a tert-butyloxycarbonyl (Boc) group.

  • To a solution of diallylamine (6.3 g, 64.9 mmol) in cyclohexane (30 mL), a solution of di-tert-butyl dicarbonate (14.1 g, 64.7 mmol) in cyclohexane (10 mL) is added at 10 °C.

  • The reaction mixture is stirred until completion.

Step 2: Ring-Closing Metathesis to N-Boc-2,5-dihydro-1H-pyrrole The diene undergoes RCM using a ruthenium catalyst to form the five-membered ring.

  • N-Boc-diallylamine is dissolved in dichloromethane (0.4 M solution).

  • Grubbs' first-generation catalyst (0.5 mol%) is added, and the solution is refluxed for 2.5 hours.[2][3]

  • The reaction is quenched, and the product is purified by distillation.

Step 3: Directed Alkoxycarbonylation The pyrroline is deprotonated with a strong base and then quenched with an alkyl chloroformate to introduce the carboxylic acid precursor at the C2 position.

Step 4: Enzymatic Kinetic Resolution The racemic ester is resolved using a lipase to selectively hydrolyze one enantiomer to the carboxylic acid.

  • The racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester is subjected to enzymatic hydrolysis using a lipase from Candida antarctica in a suitable buffer system.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The resulting mixture of the (S)-acid and the unreacted (R)-ester is then separated.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventConditionsYield
1DiallylamineDi-tert-butyl dicarbonateCyclohexane10 °C98%[4]
2N-Boc-diallylamineGrubbs' Catalyst (1st Gen)DichloromethaneReflux, 2.5 h90-94%[2]
3N-Boc-2,5-dihydro-1H-pyrroles-BuLi, (-)-sparteine, methyl chloroformateDiethyl ether-78 °C76% (racemic ester)[4]
4Racemic N-Boc-esterLipase (Candida antarctica)BufferRTHigh (for the (S)-acid)[4]

Synthetic Pathway Diagram

Synthesis_from_Diallylamine A Diallylamine B N-Boc-diallylamine A->B Boc2O C N-Boc-2,5-dihydro-1H-pyrrole B->C RCM D Racemic N-Boc-2,5-dihydro-1H-pyrrole -2-carboxylic acid ester C->D Alkoxycarbonylation E (S)-N-Boc-2,5-dihydro-1H-pyrrole -2-carboxylic acid D->E Enzymatic Resolution

Caption: Synthesis of (S)-3,4-Dehydroproline via Ring-Closing Metathesis.

Synthetic Route 3: From Aminoallenes via Silver-Catalyzed Cyclization

A versatile method for the synthesis of substituted 3,4-dehydroproline derivatives involves a silver-catalyzed intramolecular cyclization of aminoallenes. This approach allows for the introduction of diversity at various positions of the pyrroline ring. The synthesis culminates in the hydrolysis of the ester to yield the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-Aminoallene-3-carboxylate Methyl Esters The allene precursors are typically synthesized from the corresponding propargyl alcohols.

Step 2: Silver-Catalyzed Intramolecular Cyclization The aminoallene undergoes a silver(I)-catalyzed cyclization to form the 3-pyrroline scaffold.

  • The 3-aminoallene-3-carboxylate methyl ester is dissolved in a suitable solvent such as dichloromethane.

  • A catalytic amount of a silver salt (e.g., AgBF4) is added, and the reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is worked up by filtration through a pad of celite and concentration of the filtrate.

Step 3: N-Functionalization (Optional) The secondary amine of the pyrroline ring can be functionalized at this stage if desired.

Step 4: Saponification of the Methyl Ester The methyl ester is hydrolyzed to the carboxylic acid using a base.

  • The 3-pyrroline methyl ester derivative is dissolved in a mixture of methanol and water.

  • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added.

  • The reaction is stirred, typically at room temperature or with gentle heating, until the ester hydrolysis is complete.

  • The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • The product is then extracted with an organic solvent and purified.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventConditionsYield
1Propargyl alcohol derivativeVariousMultiple steps-Variable
23-Aminoallene-3-carboxylate methyl esterAg(I) catalystDichloromethaneRoom TemperatureExcellent
33-Pyrroline methyl esterN-functionalizing agentVariesVariesVaries
4Functionalized 3-pyrroline methyl esterLiOH or NaOHMethanol/WaterRT to 60 °CGood to Excellent

Synthetic Pathway Diagram

Synthesis_from_Aminoallenes A 3-Aminoallene-3-carboxylate methyl ester B 3-Pyrroline methyl ester (scaffold) A->B Ag(I) catalyst C N-Functionalized 3-pyrroline methyl ester B->C N-Functionalization (Optional) D 2,5-Dihydro-1H-pyrrole-2-carboxylic acid derivative C->D Saponification

Caption: Synthesis of 3,4-Dehydroproline Derivatives from Aminoallenes.

The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific stereochemistry or substitutions on the pyrroline ring. The classical approach starting from 4-hydroxyproline is reliable and uses an inexpensive starting material. The ring-closing metathesis route offers an elegant and efficient pathway to the enantiomerically pure product. The silver-catalyzed cyclization of aminoallenes provides a flexible strategy for creating a library of diverse dehydroproline analogues. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical characteristics and outlines general methodologies for its synthesis and analysis.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions, with experimentally determined values being less common in the public domain.

PropertyValueSource
IUPAC Name (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acidPubChem[1]
Synonyms 3,4-dehydro-D-prolinePubChem[1]
Molecular Formula C5H7NO2PubChem, BIOSYNCE[1][2]
Molecular Weight 113.11 g/mol PubChem[1]
CAS Number 58640-72-5 ((R)-enantiomer)PubChem[1]
3395-35-5 (unspecified stereochemistry)BIOSYNCE[2]
Canonical SMILES C1C=C--INVALID-LINK--C(=O)OPubChem[1]
Predicted XLogP3 -2.5PubChem[1]
Predicted pKa (Strongest Acidic) 1.76ChemAxon via HMDB[3]
Predicted pKa (Strongest Basic) 10.66ChemAxon via HMDB[3]
Predicted LogS 0.27ALOGPS via HMDB[3]

Experimental Protocols

A generalized workflow for the synthesis is presented below. This process typically starts from N-Boc-diallylamine and proceeds through ring-closing metathesis, followed by directed alkoxycarbonylation and subsequent deprotection to yield the desired product.

G General Synthetic Workflow for this compound Derivatives A N-Boc-diallylamine B Ring-Closing Metathesis (RCM) A->B Grubbs' Catalyst C N-Boc-2,5-dihydro-1H-pyrrole B->C D Directed Alkoxycarbonylation C->D Strong base, Alkyl carbonate E N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid ester D->E F Ester Hydrolysis E->F LiOH or NaOH G N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid F->G H Boc Deprotection G->H TFA or HCl I This compound H->I

General Synthetic Workflow

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways. While pyrrole-containing compounds are known to exhibit a wide range of biological activities, the specific mechanisms of action for this particular molecule have not been elucidated.[6] Therefore, a diagrammatic representation of a signaling pathway is not feasible at this time.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical parameters such as pKa, logP, and solubility are interconnected and follow a logical experimental progression. A conceptual workflow for characterizing a novel compound like this compound is outlined below.

G Conceptual Workflow for Physicochemical Profiling A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C pKa Determination B->C Potentiometric Titration, UV-spectrophotometry D logP/logD Determination B->D Shake-flask, HPLC E Solubility Profiling B->E Aqueous & Organic Solvents C->D pH-dependent partitioning F Physicochemical Profile C->F D->E Solvent selection D->F E->F

Physicochemical Profiling Workflow

This guide serves as a summary of the currently available information on the physicochemical properties of this compound. Further experimental investigations are required to fully characterize this compound and understand its biological significance.

References

A Technical Guide to 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: An Alpha-Amino Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic alpha-amino acid, serves as a versatile molecule in biochemical research and as a valuable building block in medicinal chemistry. More commonly known by its synonym, 3,4-dehydro-L-proline (for the L-stereoisomer), this compound is a proline analogue that exhibits significant biological activities. Its unique structural features, including the presence of a double bond within the pyrroline ring, confer distinct conformational properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, biological roles, and experimental applications, with a focus on its function as an alpha-amino acid.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, with data presented for the common L-stereoisomer, 3,4-dehydro-L-proline.

PropertyValueReferences
IUPAC Name (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[2]
Synonyms 3,4-Dehydro-L-proline, (S)-3-Pyrroline-2-carboxylic acid[2]
Molecular Formula C₅H₇NO₂[2]
Molecular Weight 113.11 g/mol [2]
CAS Number 4043-88-3[2]
Appearance White crystalline solid[3]
Melting Point 248-250 °C
Storage Temperature 2-8 °C[3]

Biological Activity and Mechanism of Action

The biological significance of this compound, particularly the L-isomer, stems from its ability to interact with specific biological targets, primarily as an enzyme inhibitor and a receptor agonist.

Inhibition of Prolyl-4-Hydroxylase

3,4-Dehydro-L-proline is a potent inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial for the post-translational modification of proline residues to 4-hydroxyproline.[4][5] This hydroxylation is a critical step in the biosynthesis of collagen, where it stabilizes the collagen triple helix.[6][7] The inhibition of P4H by 3,4-dehydro-L-proline occurs at micromolar concentrations and is thought to proceed via a "suicide inhibitor" mechanism, leading to the irreversible inactivation of the enzyme.[5][8] This inhibitory action disrupts the normal synthesis and secretion of collagen and other hydroxyproline-rich glycoproteins.[4] One study noted a marked reduction in prolyl hydroxylase specific activity in mammalian cell cultures exposed to 0.2 mM L-3,4-dehydroproline.[9]

The signaling pathway illustrating the role of prolyl-4-hydroxylase in collagen synthesis and its inhibition by 3,4-dehydro-L-proline is depicted below.

Prolyl_Hydroxylase_Pathway cluster_ER Endoplasmic Reticulum Procollagen Procollagen P4H Prolyl-4-Hydroxylase Procollagen->P4H Substrate Hydroxylated_Procollagen Hydroxylated_Procollagen P4H->Hydroxylated_Procollagen Hydroxylation Collagen_Secretion Secretion Hydroxylated_Procollagen->Collagen_Secretion Dehydroproline 3,4-Dehydro-L-proline Dehydroproline->Inhibition Inhibition->P4H

Inhibition of Prolyl-4-Hydroxylase by 3,4-Dehydro-L-proline.
Agonism at the Strychnine-Sensitive Glycine Receptor

Precursor for VLA-4 Antagonists

In the field of drug development, 3,4-dehydro-L-proline is a key chiral building block for the synthesis of potent and orally active antagonists of Very Late Antigen-4 (VLA-4).[3] VLA-4, also known as integrin α4β1, is a cell adhesion molecule expressed on leukocytes that plays a critical role in inflammatory responses by mediating leukocyte trafficking and recruitment to sites of inflammation.[10] VLA-4 antagonists are therefore of significant interest for the treatment of various inflammatory and autoimmune diseases.

The "inside-out" signaling pathway leading to VLA-4 activation, a target for antagonists derived from 3,4-dehydro-L-proline, is outlined below.

VLA4_Activation_Pathway cluster_cell Leukocyte Chemokine_Receptor Chemokine Receptor (e.g., CXCR4) Signaling_Cascade Signaling Cascade (PI3K, PLCγ) Chemokine_Receptor->Signaling_Cascade Talin_Kindlin Talin / Kindlin Signaling_Cascade->Talin_Kindlin VLA4_inactive VLA-4 (inactive) Talin_Kindlin->VLA4_inactive binds to β-subunit cytoplasmic tail VLA4_active VLA-4 (active) VLA4_inactive->VLA4_active Conformational Change Chemokine Chemokine (e.g., CXCL12) Chemokine->Chemokine_Receptor VLA4_Antagonist VLA-4 Antagonist VLA4_Antagonist->Inhibition Inhibition->VLA4_active Synthesis_Workflow Start Start: (2S,4R)-4-Hydroxy-L-proline Protection Protection of Amino and Carboxyl Groups Start->Protection Activation Activation of Hydroxyl Group Protection->Activation Elimination Base-mediated Elimination Activation->Elimination Deprotection Deprotection Elimination->Deprotection Purification Purification Deprotection->Purification End End Product: (2S)-2,5-Dihydro-1H-pyrrole- 2-carboxylic acid Purification->End

References

Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of 2,5-Dihydropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biological activity, and biosynthesis of 2,5-dihydropyrrole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important class of heterocyclic compounds, which are integral scaffolds in a variety of bioactive natural products.

The 2,5-dihydropyrrole (or pyrroline) ring system is a recurring motif in alkaloids isolated from a diverse range of natural sources, including marine sponges, fungi, and plants. These compounds exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development.

Natural Sources and Biological Activities

2,5-Dihydropyrrole derivatives have been identified in a variety of organisms, where they contribute to a range of biological effects. Marine sponges of the genus Agelas and Stylissa are prolific producers of pyrrole-imidazole alkaloids, many of which contain the 2,5-dihydropyrrole core and exhibit potent antimicrobial, antiviral, and cytotoxic properties.[1][2][3][4] Fungi, particularly endophytic species of Penicillium and Aspergillus, also synthesize pyrrolidine alkaloids that can feature the 2,5-dihydropyrrole moiety, displaying significant antifungal and cytotoxic activities.[5] In the plant kingdom, a novel 2,5-dihydropyrrole derivative isolated from Datura metel has demonstrated notable in vitro activity against Aspergillus and Candida species.

The biological activities of these compounds are summarized below, with quantitative data presented for easy comparison.

Table 1: Antifungal Activity of Selected 2,5-Dihydropyrrole Derivatives
CompoundSource OrganismFungal SpeciesMIC (µg/mL)Reference
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateDatura metelCandida albicans21.87 - 43.75
Candida tropicalis21.87 - 43.75
Aspergillus fumigatus21.87 - 43.75
Aspergillus flavus21.87 - 43.75
Aspergillus niger21.87 - 43.75
Nakamurine BAgelas nakamuraiCandida albicans60[2]
Table 2: Cytotoxic Activity of Selected 2,5-Dihydropyrrole Derivatives and Related Alkaloids
Compound/DerivativeSource OrganismCell LineIC50 (µM)Reference
6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogSyntheticHCT-116 (Colon Cancer)0.39[6]
Tropolone sesquiterpenoidsFungalJurkat0.07 - 0.20[7]
MDA-MB-231 (Breast Cancer)16.28 - 18.58[7]
2,5-dihydro-1H-pyrrole-2-carboxylates (sulfonamide derivative)SyntheticMCF7 (Breast Cancer)19.8[8]
MOLT-4 (Leukemia)15.3[8]
HL-60 (Leukemia)17.6[8]

Experimental Protocols

The isolation and characterization of 2,5-dihydropyrrole derivatives from natural sources typically involve a combination of chromatographic and spectroscopic techniques. A general workflow for bioassay-guided isolation is often employed to target compounds with specific biological activities.

Bioassay-Guided Isolation Workflow

Bioassay_Guided_Isolation start Crude Extract from Natural Source bioassay1 Initial Bioassay Screening (e.g., Antifungal, Cytotoxicity) start->bioassay1 fractionation Chromatographic Fractionation (e.g., Column Chromatography) bioassay1->fractionation fractions Collection of Fractions fractionation->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 active_fractions Identification of Active Fractions bioassay2->active_fractions purification Further Purification of Active Fractions (e.g., HPLC) active_fractions->purification pure_compounds Isolation of Pure Compounds purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation end Bioactive 2,5-Dihydropyrrole Derivative structure_elucidation->end

A typical workflow for bioassay-guided isolation.
Detailed Methodologies

1. Extraction and Initial Fractionation: The dried and ground biological material (e.g., marine sponge, fungal culture) is typically extracted exhaustively with a series of solvents of increasing polarity, such as methanol and dichloromethane.[9] The resulting crude extract is then subjected to preliminary fractionation, often using vacuum liquid chromatography (VLC) or column chromatography over silica gel.[10]

2. Bioassay-Guided Purification: Fractions obtained from the initial separation are screened for the desired biological activity (e.g., antifungal, cytotoxic). Active fractions are then subjected to further purification using techniques such as preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).[11][12]

3. Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides information on the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[13][14][15][16][17]

4. Antifungal Susceptibility Testing: The antifungal activity of isolated compounds is commonly determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined. Agar-based diffusion methods and bioautography are also employed for screening of antifungal properties.[20][21][22]

5. Cytotoxicity Assays: The cytotoxic effects of the compounds on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23][24] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Biosynthesis of the 2,5-Dihydropyrrole Core

The biosynthesis of the pyrrolidine ring, the precursor to the 2,5-dihydropyrrole moiety, generally originates from the amino acid L-ornithine.[25][26] While the specific enzymatic machinery for the desaturation of the pyrrolidine ring to a 2,5-dihydropyrrole in the context of these natural products is an area of ongoing research, the initial steps of the pathway are well-established for related pyrrolidine alkaloids.[27][28][29]

Plausible Biosynthetic Pathway of the Pyrrolidine Ring

Biosynthesis_Pathway L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Methylpyrrolinium 1-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Methylpyrrolinium Diamine Oxidase Pyrrolidine_Alkaloids Pyrrolidine Alkaloids Methylpyrrolinium->Pyrrolidine_Alkaloids Dihydropyrrole_Derivatives 2,5-Dihydropyrrole Derivatives Pyrrolidine_Alkaloids->Dihydropyrrole_Derivatives Oxidation/Desaturation (Putative Oxidoreductases)

Proposed biosynthetic pathway to pyrrolidine and 2,5-dihydropyrrole cores.

The pathway is initiated by the decarboxylation of L-ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC).[25] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequent oxidative deamination by a diamine oxidase leads to the formation of the 1-methyl-Δ¹-pyrrolinium cation, a key intermediate that serves as the precursor for a variety of pyrrolidine alkaloids.[25] The formation of the 2,5-dihydropyrrole ring is hypothesized to occur via a subsequent oxidation or desaturation step, likely catalyzed by an oxidoreductase enzyme. The continued exploration of the enzymology of these pathways holds significant potential for the biocatalytic production of novel bioactive compounds.[30][31][32]

This technical guide provides a foundational understanding of the natural occurrence of 2,5-dihydropyrrole derivatives, highlighting their potential as lead compounds in drug discovery. The detailed protocols and biosynthetic insights aim to facilitate further research and development in this exciting field of natural product chemistry.

References

The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of the 2,5-Dihydro-1H-pyrrole-2-carboxylic acid scaffold, a heterocyclic motif of considerable interest in medicinal chemistry. While direct quantitative data on the biological activity of the parent compound remains elusive in publicly accessible literature, its structural relationship to known neuroactive agents, particularly NMDA receptor antagonists, suggests a strong potential for activity in the central nervous system. This document provides a comprehensive overview of the rationale for this interest, detailed experimental protocols for assessing its potential neuroprotective and neuromodulatory effects, and a summary of the biological activities of structurally related pyrrolidine derivatives. The included signaling pathway diagrams and experimental workflows are intended to serve as a robust resource for researchers aiming to explore the therapeutic potential of this and similar chemical entities.

Introduction: The Pyrrolidine Scaffold in Neuroscience

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, five-membered structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[2] Analogs of pyrrolidine-2-carboxylic acid, in particular, have shown significant promise in the development of agents targeting the central nervous system. A key area of investigation for such compounds is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4]

Overactivation of the NMDA receptor is a central mechanism in glutamate-induced excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Consequently, the development of NMDA receptor antagonists is a major focus of neuropharmacology. While no specific biological activity data for this compound has been reported, its structural similarity to known NMDA receptor ligands warrants a thorough investigation of its potential in this area.

Potential Biological Activity and Mechanism of Action

It is hypothesized that this compound may act as a competitive antagonist at the glutamate or glycine binding site of the NMDA receptor. The carboxylic acid moiety is a common feature in many excitatory amino acid receptor ligands, and the pyrrolidine ring can provide the necessary conformational constraints for receptor binding.

The NMDA Receptor and Excitotoxicity Signaling Pathway

Excessive activation of the NMDA receptor by glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[5] This calcium overload triggers a cascade of downstream events, including the activation of proteases, lipases, and nucleases, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[7][8]

NMDA_Receptor_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Binds to Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Leads to Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Enzyme_Activation Activation of Degradative Enzymes (Calpains, Caspases) Ca_Influx->Enzyme_Activation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis Release of pro-apoptotic factors ROS->Apoptosis Enzyme_Activation->Apoptosis

Caption: Simplified signaling cascade of glutamate-induced excitotoxicity mediated by the NMDA receptor.

Quantitative Data on Related Compounds

While quantitative data for the parent compound this compound is not available, the following table summarizes the activity of some structurally related pyrrolidine and piperidine derivatives that act as NMDA receptor antagonists. This data is provided for comparative purposes to highlight the potential of this chemical class.

Compound NameReceptor/AssayActivity MetricValueReference
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)NMDA Receptor Binding ([³H]CGS 19755 displacement)IC₅₀67 ± 6 nM[9]
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)Cortical Slice (vs. 40 µM NMDA)IC₅₀1.9 ± 0.24 µM[9]
6-Chloro-indole-2-carboxylate derivativesGlycine Site Binding ([³H]glycine displacement)Kᵢ< 1 µM[10]

Experimental Protocols

To assess the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for conducting these key experiments.

General Experimental Workflow for Compound Screening

The initial assessment of a novel compound like this compound typically follows a hierarchical screening process, starting with binding assays to determine target affinity, followed by cell-based functional assays to evaluate efficacy and mechanism of action.

Experimental_Workflow Compound This compound (Test Compound) Binding_Assay NMDA Receptor Competitive Binding Assay Compound->Binding_Assay Data_Analysis_1 Determine Ki / IC₅₀ Binding_Assay->Data_Analysis_1 Excitotoxicity_Assay Glutamate-Induced Excitotoxicity Assay (Primary Neurons) Data_Analysis_1->Excitotoxicity_Assay If Active Data_Analysis_2 Determine Neuroprotective Effect (EC₅₀) Excitotoxicity_Assay->Data_Analysis_2 Further_Studies Further In Vivo and ADME/Tox Studies Data_Analysis_2->Further_Studies If Neuroprotective

Caption: A typical workflow for the initial in vitro screening of a potential NMDA receptor antagonist.
Protocol: Competitive NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the NMDA receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing NMDA receptors.

  • Radioligand: [³H]CGS 19755 (a high-affinity competitive NMDA receptor antagonist).

  • Test Compound: this compound, dissolved in an appropriate buffer, at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGS 19755 or D-AP5).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the rat cortical membranes, [³H]CGS 19755 (at a concentration close to its Kₑ), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the high concentration of the non-labeled antagonist.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This cell-based assay assesses the neuroprotective potential of a test compound against glutamate-induced neuronal death.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for neuroprotection.

Materials:

  • Primary Neuronal Cultures: e.g., rat or mouse primary cortical neurons.

  • Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

  • Glutamate Solution: L-glutamic acid dissolved in culture medium.

  • Test Compound: this compound at various concentrations.

  • Cell Viability Assay Reagent: e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay kit.

  • Plate Reader: Capable of measuring absorbance or fluorescence.

Procedure:

  • Cell Plating: Plate the primary neurons in 96-well plates and culture for several days to allow for maturation.

  • Compound Pre-incubation: Treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before glutamate exposure. Include vehicle-only control wells.

  • Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes). A set of control wells should not be exposed to glutamate.

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.

  • Viability Assessment: Measure cell viability using a chosen assay. For an LDH assay, collect the supernatant to measure LDH release (an indicator of cell death). For an MTT or PrestoBlue assay, incubate the cells with the reagent and measure the resulting colorimetric or fluorescent signal (an indicator of metabolic activity and cell viability).

  • Data Analysis: Normalize the viability data to the control wells (no glutamate, no compound) and the glutamate-only wells. Plot the percentage of neuroprotection against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

While the biological activity of this compound remains to be explicitly defined, its structural characteristics place it in a promising chemical space for the development of novel neuromodulatory agents. The methodologies and comparative data presented in this guide provide a solid foundation for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR) for NMDA receptor antagonism and neuroprotection. Successful in vitro findings should be followed by in vivo studies in relevant animal models of neurological disorders to ascertain the therapeutic potential of this intriguing scaffold.

References

Spectroscopic Profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~5.8mH-3, H-4
~4.3mH-2
~3.8mH-5
~10-12br sCOOH
~8-9br sNH

Note: Exact chemical shifts can vary depending on the solvent and pH. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170-175C=O (Carboxylic Acid)
~125-130C-3, C-4
~60-65C-2
~50-55C-5

Note: Exact chemical shifts can vary depending on the solvent. Data is compiled from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3300 (broad)N-H stretch
~3000C-H stretch (alkene)
1760-1690 (strong)C=O stretch (Carboxylic Acid)
~1650C=C stretch
1320-1210C-O stretch
1440-1395O-H bend

Note: IR data is sourced from spectral databases and typical values for the functional groups present.[1][2]

Table 4: Mass Spectrometry Data
m/zInterpretation
113.05[M]⁺ (Molecular Ion)
68[M - COOH]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid

A common precursor for this compound is its N-Boc protected form. A synthesis method has been described by Stürmer, et al. (2001).[3] The key steps involve:

  • Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine to form N-Boc-3-pyrroline.

  • Directed Alkoxycarbonylation: Introduction of the carboxylic acid group at the 2-position.

  • Enzymatic Kinetic Resolution: To obtain the desired enantiomer.

N-Boc Deprotection

To obtain the final compound, the tert-butyloxycarbonyl (Boc) protecting group is removed. A general procedure is as follows:

  • Dissolve the N-Boc protected compound in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected product as its corresponding salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm is common, with a longer relaxation delay (2-5 seconds) and proton decoupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for electrospray ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G A Synthesis of N-Boc-2,5-dihydro-1H-pyrrole- 2-carboxylic acid B N-Boc Deprotection A->B C Purification (e.g., Crystallization, Chromatography) B->C D Compound Identity and Purity Check C->D E 1H NMR D->E F 13C NMR D->F G FTIR D->G H Mass Spectrometry D->H I Data Analysis and Structure Elucidation E->I F->I G->I H->I

References

Technical Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its constrained conformation and chiral nature make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its emerging role in oncology.

Chemical Identification and Properties

The unique structural features of this compound give rise to different stereoisomers. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to its racemic form and enantiomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (Racemic)3395-35-5[1]C₅H₇NO₂113.11
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid58640-72-5[2][3]C₅H₇NO₂113.11
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acidNot availableC₅H₇NO₂113.11

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound often involves a multi-step process, including ring-closing metathesis and enzymatic kinetic resolution. A common strategy involves the synthesis of the N-Boc protected (S)-enantiomer.[4]

Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid[4]

This synthesis protocol involves three key stages:

  • Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine, a ruthenium-catalyzed RCM reaction is employed to form the 2,5-dihydropyrrole ring.

  • Directed Alkoxycarbonylation: The introduction of the carboxylic acid functionality at the C2 position is achieved through directed alkoxycarbonylation using strong lithium bases and alkyl carbonates.

  • Enzymatic Kinetic Resolution: The resulting racemic mixture of the N-Boc protected ester is resolved using a lipase-catalyzed hydrolysis to selectively yield the (S)-enantiomer of the carboxylic acid.

Experimental Workflow for Synthesis

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid cluster_0 Step 1: Ring-Closing Metathesis cluster_1 Step 2: Alkoxycarbonylation cluster_2 Step 3: Enzymatic Resolution N-Boc-diallylamine N-Boc-diallylamine N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole N-Boc-diallylamine->N-Boc-2,5-dihydropyrrole RCM Grubbs' Catalyst Grubbs' Catalyst Grubbs' Catalyst->N-Boc-2,5-dihydropyrrole Racemic Ester Racemic Ester N-Boc-2,5-dihydropyrrole->Racemic Ester 1. Strong Base 2. Alkyl Carbonate (S)-acid (S)-acid Racemic Ester->(S)-acid Hydrolysis Lipase Lipase Lipase->(S)-acid

Caption: Synthetic pathway for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Applications in Drug Development: Anticancer Activity

Derivatives of the 2,5-dihydropyrrole scaffold have shown significant promise as anticancer agents. These compounds have been investigated for their ability to inhibit various signaling pathways crucial for tumor growth and proliferation.

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the cytotoxic effects of pyrrole and dihydropyrrole derivatives against a range of human cancer cell lines. The table below summarizes the in vitro antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]

CompoundCell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)
trans-4k A549Lung Alveolar Adenocarcinoma11.715.5
cis-4k A549Lung Alveolar Adenocarcinoma82.21.27
Cisplatin A549Lung Alveolar Adenocarcinoma>38.5<0.59
trans-4k HT-29Colorectal Adenocarcinoma19.68.66
Cisplatin HT-29Colorectal Adenocarcinoma64.36.67

Data extracted from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]

Targeting Key Signaling Pathways

The anticancer effects of dihydropyrrole derivatives are often attributed to their interaction with critical signaling pathways involved in tumorigenesis.

Hedgehog Signaling Pathway: Certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway.[6] This pathway is aberrantly activated in several cancers and plays a vital role in tumor cell proliferation and survival. Inhibition of this pathway by these pyrrole derivatives leads to a reduction in the activity of Gli transcription factors, which are the terminal effectors of the pathway.

Hedgehog Signaling Pathway Inhibition

Hedgehog Signaling Pathway Inhibition by Pyrrole Derivatives Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) SUFU SUFU Smoothened (SMO)->SUFU Gli Gli SUFU->Gli Target Gene Expression Target Gene Expression Gli->Target Gene Expression Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->Smoothened (SMO)

Caption: Inhibition of the Hedgehog pathway by pyrrole derivatives targeting Smoothened.

EGFR/VEGFR-2 Dual Inhibition: Some novel pyrazole and pyrazolopyridine derivatives incorporating a pyrrole-like core have demonstrated dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are key players in tumor angiogenesis and cell proliferation. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for further investigation. Future research focusing on structure-activity relationship studies and the elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

In-Depth Technical Guide to the Structure Elucidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, is a non-proteinogenic cyclic amino acid and a proline analogue. Its unique structural features and biological activity have garnered interest in the fields of medicinal chemistry and drug development. As an inhibitor of prolyl hydroxylase, it plays a role in collagen biosynthesis, making it a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and its known biological signaling pathway.

Spectroscopic Data for Structural Characterization

Table 1: ¹H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~4.5 - 4.7Multiplet
H3~2.8 - 3.0Multiplet
H4~5.8 - 6.0Multiplet
H5~5.9 - 6.1Multiplet
NHBroad singlet
COOHBroad singlet
Note: Predicted values based on typical ranges for similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent and pH.
Table 2: ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)
C2~65 - 70
C3~40 - 45
C4~125 - 130
C5~128 - 133
COOH~170 - 175
Note: Predicted values based on typical ranges for similar structures.
Table 3: Mass Spectrometry Data
Technique Parameter Value
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
Exact Mass113.0477 g/mol
Key Fragmentation Peaks (m/z)M+H114.055
M-H₂O95.045
M-COOH68.050
Note: Fragmentation patterns can vary based on the ionization method used.
Table 4: Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
N-H (Amine)Stretch3200-3500Medium
C-H (Alkenyl)Stretch3000-3100Medium
C=O (Carboxylic Acid)Stretch1700-1725Strong
C=C (Alkenyl)Stretch1640-1680Medium
C-NStretch1000-1250Medium
Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Experimental Protocols

The synthesis of this compound typically involves the preparation of an N-protected precursor, followed by deprotection. The following protocols provide a detailed methodology for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its subsequent deprotection to yield the target compound.

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

This synthesis is based on a multi-step process starting from N-Boc-diallylamine.

Step 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine

  • Dissolve N-Boc-diallylamine in an appropriate solvent such as dichloromethane (CH₂Cl₂).

  • Add a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction and purify the product, N-Boc-2,5-dihydro-1H-pyrrole, by column chromatography.

Step 2: Directed Alkoxycarbonylation

  • Dissolve the N-Boc-2,5-dihydro-1H-pyrrole in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

  • Add a strong lithium base, such as sec-butyllithium, dropwise.

  • After stirring for a specified time, add an alkyl chloroformate (e.g., methyl chloroformate).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography to obtain the racemic ester.

Step 3: Enzymatic Kinetic Resolution and Hydrolysis

  • The racemic ester is subjected to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica) in a suitable buffer system.

  • The enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the ester.

  • Separate the (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid from the unreacted (R)-ester by extraction.

Deprotection of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

The final step is the removal of the Boc protecting group under acidic conditions.

  • Dissolve (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting product, this compound, can be purified by recrystallization or precipitation.

Mandatory Visualizations

Experimental Workflow for Synthesis and Deprotection

G cluster_synthesis Synthesis of N-Boc Protected Precursor cluster_deprotection Deprotection A N-Boc-diallylamine B Ring-Closing Metathesis (Grubbs' Catalyst) A->B C N-Boc-2,5-dihydro-1H-pyrrole B->C D Directed Alkoxycarbonylation (s-BuLi, ClCO₂Me) C->D E Racemic N-Boc-Ester D->E F Enzymatic Kinetic Resolution (Lipase) E->F G (S)-1-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid F->G H (S)-1-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid I Acidic Cleavage (TFA or HCl) H->I J This compound I->J

Caption: Synthetic and deprotection workflow for this compound.

Signaling Pathway: Inhibition of Prolyl Hydroxylase

This compound (3,4-dehydroproline) is known to be a selective inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[1][2] This inhibition disrupts the normal biosynthesis of collagen.

G cluster_collagen_synthesis Normal Collagen Biosynthesis cluster_inhibition Inhibition by 3,4-Dehydroproline Proline Proline Residue in Procollagen ProlylHydroxylase Prolyl Hydroxylase Proline->ProlylHydroxylase Substrate Hydroxyproline Hydroxyproline Residue ProlylHydroxylase->Hydroxyproline Hydroxylation InhibitedEnzyme Inhibited Prolyl Hydroxylase ProlylHydroxylase->InhibitedEnzyme Inhibition StableCollagen Stable Collagen Triple Helix Hydroxyproline->StableCollagen Enables Formation of Dehydroproline 2,5-Dihydro-1H-pyrrole- 2-carboxylic acid (3,4-Dehydroproline) Dehydroproline->ProlylHydroxylase NoHydroxylation No Hydroxylation InhibitedEnzyme->NoHydroxylation UnstableCollagen Unstable Collagen NoHydroxylation->UnstableCollagen Leads to

Caption: Inhibition of prolyl hydroxylase by this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While obtaining a complete, publicly available dataset for the unprotected molecule presents some challenges, the combination of predicted data, comparison with related compounds, and detailed experimental protocols for its synthesis and deprotection provide a robust framework for its characterization. Its role as a prolyl hydroxylase inhibitor underscores its importance in chemical biology and drug discovery, warranting further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details the stereoisomers and positional isomers of the core molecule, presenting their physicochemical properties, synthesis protocols, and biological significance.

Introduction to this compound Isomers

This compound, also known as 3,4-dehydroproline, is a cyclic unsaturated amino acid analog. Its rigid structure and chiral center make it a valuable scaffold for the design of peptidomimetics and other biologically active compounds. The isomers of this molecule exhibit distinct properties and biological activities, necessitating a thorough understanding for their application in research and drug discovery.

The primary isomers of this compound are its enantiomers, the (R)- and (S)-forms, and its positional isomer, 2,5-Dihydro-1H-pyrrole-3-carboxylic acid. Due to the double bond in the pyrroline ring, substituted derivatives can also exhibit cis-trans isomerism.

Physicochemical Properties of Isomers

The distinct spatial arrangement of atoms in each isomer leads to differences in their physical and chemical properties. A summary of the available quantitative data for the key isomers is presented below for easy comparison.

Property(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid2,5-Dihydro-1H-pyrrole-3-carboxylic acid
Molecular Formula C₅H₇NO₂C₅H₇NO₂C₅H₇NO₂
Molecular Weight 113.11 g/mol [1]113.11 g/mol 113.11 g/mol [2]
IUPAC Name (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[1](2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid2,5-dihydro-1H-pyrrole-3-carboxylic acid[2]
Computed XLogP3 -2.5[1]Data not available-3.0[2]
Hydrogen Bond Donor Count 2[1]Data not available2[2]
Hydrogen Bond Acceptor Count 2[1]Data not available2[2]
Rotatable Bond Count 1[1]Data not available1[2]
Exact Mass 113.047678466 Da[1]113.047678469 Da113.047678466 Da[2]
Topological Polar Surface Area 49.3 Ų[1]Data not available49.3 Ų[2]
Heavy Atom Count 8[1]Data not available8[2]
Complexity 130[1]Data not available139[2]

Experimental Protocols

Synthesis of Racemic and Enantiomerically Enriched this compound

The synthesis of enantiomerically pure forms of this compound is often achieved through the resolution of a racemic mixture. A common strategy involves the synthesis of the N-Boc protected derivative, followed by enzymatic resolution and subsequent deprotection.

3.1.1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid

A reported efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid starts from N-Boc-diallylamine.[3][4] The key steps involve:

  • Ring-Closing Metathesis (RCM): N-Boc-diallylamine undergoes RCM to form the 2,5-dihydropyrrole ring.[3][4]

  • Directed Alkoxycarbonylation: The dihydropyrrole is then subjected to directed alkoxycarbonylation using strong lithium bases and alkyl carbonates to introduce the carboxylic acid group at the 2-position, yielding the racemic N-Boc protected acid.[3][4]

  • Enzymatic Kinetic Resolution: The racemate is resolved using an enzymatic kinetic resolution method.[3][4]

3.1.2. Boc Deprotection

The final step to obtain the free amino acid is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A general protocol is as follows:

  • Dissolve the N-Boc protected amino acid in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized to obtain the free amine.

Biological Activity and Signaling Pathways

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, is a known inhibitor of prolyl-4-hydroxylase (P4H).[5] P4H is a key enzyme in collagen biosynthesis and plays a crucial role in the hypoxia signaling pathway.

Inhibition of Prolyl-4-Hydroxylase and its Impact on Collagen Synthesis

Prolyl-4-hydroxylase catalyzes the formation of 4-hydroxyproline in collagen pro-chains, a critical post-translational modification for the stability of the collagen triple helix. By inhibiting P4H, 3,4-dehydro-L-proline can disrupt collagen synthesis, making it a target of interest for fibrotic diseases.

G cluster_collagen Collagen Synthesis Procollagen Procollagen Hydroxylated Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated Procollagen Prolyl-4-Hydroxylase Stable Collagen Triple Helix Stable Collagen Triple Helix Hydroxylated Procollagen->Stable Collagen Triple Helix 3,4-Dehydro-L-proline 3,4-Dehydro-L-proline Prolyl-4-Hydroxylase Prolyl-4-Hydroxylase 3,4-Dehydro-L-proline->Prolyl-4-Hydroxylase Inhibition G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / P4H Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Prolyl-4-Hydroxylase (Active) Degradation Degradation Hydroxylated HIF-1α->Degradation HIF-1α_hypoxia HIF-1α Stabilization & Nuclear Translocation Stabilization & Nuclear Translocation HIF-1α_hypoxia->Stabilization & Nuclear Translocation Prolyl-4-Hydroxylase (Inactive) Gene Transcription Gene Transcription Stabilization & Nuclear Translocation->Gene Transcription 3,4-Dehydro-L-proline 3,4-Dehydro-L-proline Prolyl-4-Hydroxylase\n(Active) Prolyl-4-Hydroxylase (Active) 3,4-Dehydro-L-proline->Prolyl-4-Hydroxylase\n(Active) Inhibition

References

Methodological & Application

Solvent-Free Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylates: An Eco-Friendly Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-SF-001

Introduction

The development of environmentally benign synthetic methods is a cornerstone of modern green chemistry. This application note details a solvent-free and catalyst-free protocol for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method, adapted from the work of Niknam et al., involves the direct condensation of ethyl pyruvate with various aniline derivatives.[1] The absence of both a solvent and a catalyst simplifies the reaction setup and work-up, reduces chemical waste, and offers a more sustainable route to this important class of heterocyclic compounds. 2,5-dihydropyrroles are valuable scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities.

This protocol provides researchers, scientists, and drug development professionals with a straightforward and efficient method for the preparation of a library of 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives. The reaction proceeds at a moderate temperature, offering high atom economy and generally good to excellent yields.

General Reaction Scheme

The synthesis involves a two-component condensation reaction between an aniline derivative (1) and ethyl pyruvate (2) to yield the corresponding ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylate (3).

G cluster_product Product Aniline Aniline Derivative (1) SolventFree Solvent-Free Aniline->Reaction Pyruvate Ethyl Pyruvate (2) Pyruvate->Reaction CatalystFree Catalyst-Free Temp 80 °C Product Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylate (3) Conditions_label Reaction Conditions Reaction->Product

Caption: General reaction for the solvent-free synthesis.

Experimental Protocols

Materials and Equipment:

  • Substituted anilines (reagent grade)

  • Ethyl pyruvate (reagent grade)

  • Round-bottom flask (10 mL or appropriate size)

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Oil bath for heating

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

General Procedure for the Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates (3a-h):

  • To a clean and dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).

  • Add ethyl pyruvate (2.0 mmol) to the flask.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the completion of the reaction (refer to Table 1 for specific reaction times), remove the flask from the oil bath and allow it to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Work-up Procedure for Removal of Excess Aniline:

For reactions where unreacted aniline remains, an acidic wash can be employed.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (HCl) solution to extract the aniline as its water-soluble hydrochloride salt.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be further purified by column chromatography as described above.

Quantitative Data

The following table summarizes the reaction times and yields for the synthesis of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives.

Table 1: Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates

EntryAniline Derivative (Substituent)Time (h)Yield (%)
3aH585
3b4-Me490
3c4-OMe3.592
3d4-F682
3e4-Cl780
3f4-Br7.578
3g4-NO₂1070
3h2-Me5.583

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of condensation and cyclization steps.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enamine Formation & Tautomerization cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Intramolecular Cyclization & Dehydration A Aniline C Imine Intermediate A->C + B Ethyl Pyruvate B->C - H₂O D Second Ethyl Pyruvate G Michael Adduct C->G E Enamine Intermediate D->E F Tautomerization E->F F->G H Cyclized Intermediate G->H Cyclization I Final Product H->I - H₂O

Caption: Proposed reaction mechanism.

Experimental Workflow

The overall workflow for the synthesis and purification of 2,5-dihydro-1H-pyrrole-2-carboxylates is outlined below.

G start Start reactants Mix Aniline & Ethyl Pyruvate start->reactants reaction Heat at 80 °C (Solvent-Free) reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool & Purify monitor->workup Complete chromatography Column Chromatography workup->chromatography characterization Characterize Product (NMR, IR, etc.) chromatography->characterization end End characterization->end

Caption: Experimental workflow diagram.

Characterization Data (Representative Examples)

Ethyl 1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (3a):

  • IR (KBr, cm⁻¹): 3058, 2980, 1735 (C=O, ester), 1600, 1498, 1370, 1185, 755.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 5.90 (m, 1H, CH=CH), 5.80 (m, 1H, CH=CH), 4.85 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.2 Hz, 2H, OCH₂), 3.50 (m, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 145.0, 129.0, 125.5, 120.0, 115.0, 65.0, 61.0, 50.0, 14.2.

Ethyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate (3c):

  • IR (KBr, cm⁻¹): 2975, 1730 (C=O, ester), 1610, 1515, 1245, 1035, 825.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, CH=CH), 5.75 (m, 1H, CH=CH), 4.80 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.6, 155.0, 139.0, 126.0, 118.0, 114.5, 65.5, 61.0, 55.5, 50.5, 14.2.

Conclusion

This application note provides a detailed, efficient, and environmentally friendly protocol for the solvent-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. The method is characterized by its operational simplicity, high atom economy, and the avoidance of hazardous solvents and catalysts. The provided data and protocols should enable researchers to readily synthesize a variety of these valuable heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the environmentally friendly, catalyst-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method offers significant advantages, including operational simplicity, high atom economy, short reaction times, and good product yields without the need for a catalyst or solvent.[1]

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylates are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. Traditional synthetic routes often require catalysts, which can lead to product contamination and increased purification costs. The protocol outlined below describes a green and efficient two-component condensation reaction between ethyl pyruvate and various aniline derivatives to yield the desired products.[1] This approach is particularly attractive for its simplicity and adherence to the principles of green chemistry.

Reaction Principle

The synthesis proceeds via a one-pot reaction of ethyl pyruvate and aniline derivatives.[1] The reaction is typically performed under solvent-free conditions at an elevated temperature, leading to the formation of the 2,5-dihydro-1H-pyrrole-2-carboxylate core structure.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates

This protocol is based on the catalyst-free and solvent-free condensation of ethyl pyruvate with aniline derivatives.[1]

Materials:

  • Ethyl pyruvate

  • Substituted aniline derivatives

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, combine ethyl pyruvate and the desired aniline derivative in an appropriate molar ratio.

  • Place the flask in a heating mantle or oil bath and heat the reaction mixture to 80°C with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature.

  • Purify the crude product. The purification method may vary depending on the physical state of the product (e.g., recrystallization for solids).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives under catalyst-free and solvent-free conditions at 80°C.

EntryAniline DerivativeProductTime (min)Yield (%)
1Aniline3a3092
24-Methylaniline3b3590
34-Methoxyaniline3c4088
44-Chloroaniline3d4585
54-Bromoaniline3e4587
64-Nitroaniline3f6080
73-Methylaniline3g3589
83-Methoxyaniline3h4086

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalyst-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates.

G cluster_workflow Catalyst-Free Synthesis Workflow start Start: Combine Reactants (Ethyl Pyruvate + Aniline Derivative) reaction Heat to 80°C (Solvent-Free) start->reaction Step 1 monitoring Monitor Reaction (TLC) reaction->monitoring Step 2 workup Cool to Room Temperature & Purify monitoring->workup Reaction Complete end_node End: Isolated Product (2,5-Dihydro-1H-pyrrole-2-carboxylate) workup->end_node Step 3 G cluster_logical Reaction Components and Product reactant1 Ethyl Pyruvate conditions Catalyst-Free Solvent-Free 80°C reactant1->conditions reactant2 Aniline Derivative reactant2->conditions product 2,5-Dihydro-1H-pyrrole-2-carboxylate conditions->product Condensation Reaction

References

Application Notes and Protocols for the Use of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, is a conformationally constrained, non-canonical amino acid. Its incorporation into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. The rigid pyrroline ring structure limits the conformational freedom of the peptide backbone, which can lead to increased receptor affinity and selectivity. These properties make it a valuable building block in the design of peptidomimetics and other bioactive peptides for therapeutic and research applications.[1][2]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes

1. Overview of this compound in Peptide Design:

The introduction of this compound into a peptide sequence serves to introduce a conformational bias. The double bond in the pyrroline ring flattens the ring structure compared to proline, influencing the puckering of the ring and the surrounding peptide backbone geometry.[1] This can lead to a preference for a collagen-like conformation.[1] The tertiary amide bond formed by this amino acid can also influence the cis/trans isomerization equilibrium, a critical factor in peptide and protein folding and function.

2. Protecting Group Strategy:

For solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected. The most common protecting group used in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-3,4-dehydro-L-proline is commercially available and is the recommended building block for Fmoc-based SPPS.[3] The use of the tert-butyloxycarbonyl (Boc) protecting group is also possible but requires harsher acidic conditions for deprotection, which may not be suitable for all peptide sequences or side-chain protecting groups.

3. Coupling Reactions:

As a secondary amino acid, the coupling of Fmoc-3,4-dehydro-L-proline can be more challenging than for primary amino acids due to steric hindrance. Therefore, the choice of coupling reagent and conditions is critical to ensure high coupling efficiency and prevent side reactions.

  • Uronium/Aminium Salt Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. They form highly reactive O-acylisourea intermediates, leading to rapid and efficient amide bond formation.

  • Carbodiimide Reagents: Reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an activating additive such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure can also be used. While generally effective, they may require longer reaction times or double coupling for sterically hindered residues.

4. Monitoring the Synthesis:

It is crucial to monitor the completeness of both the Fmoc deprotection and the coupling steps throughout the synthesis. The Kaiser test, which detects free primary amines, is not reliable for secondary amines like 3,4-dehydroproline. Alternative tests such as the chloranil test or the isatin test should be used to monitor the coupling reaction. A negative test indicates a complete coupling.

5. Cleavage and Deprotection:

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The composition of the cleavage cocktail will depend on the amino acid composition of the peptide, particularly the presence of sensitive residues that may require specific scavengers to prevent side reactions.

Quantitative Data

The following table summarizes typical conditions and expected outcomes for the coupling of Fmoc-3,4-dehydro-L-proline in SPPS. Please note that actual results may vary depending on the specific peptide sequence, resin, and synthesizer used.

Coupling ReagentActivating AdditiveBaseSolventTypical Coupling Time (min)Typical Yield (%)Typical Purity (%)Key Considerations
HBTUHOBt (internal)DIPEA, NMMDMF, NMP30-120>90>90Standard for SPPS. May require double coupling for difficult sequences.
HATUHOAt (internal)DIPEA, CollidineDMF, NMP20-60>95>95Highly reactive, superior for hindered couplings. Reduces racemization.
DICHOBt, Oxyma Pure-DCM/DMF60-240>85>85Can be slower; may require double coupling.
PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂30-90>90>90Effective for sterically hindered amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-3,4-dehydro-L-proline Incorporation

This protocol details a single coupling cycle for incorporating Fmoc-3,4-dehydro-L-proline onto a resin-bound peptide chain with a free N-terminal amine using an automated peptide synthesizer or manual synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3,4-dehydro-L-proline

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, peptide synthesis grade)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a chloranil or isatin test to check for the presence of free secondary amines. A negative result (no color change) indicates a complete reaction.

    • If the test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing all protecting groups.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected or protected)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

    • Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Visualizations

Peptide_Synthesis_Workflow cluster_synthesis Fmoc-SPPS Cycle cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Swollen Resin Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection->Coupling Free N-terminus Washing 4. Washing (DMF) Coupling->Washing Coupled Peptide Washing->Deprotection Repeat Cycle Cleavage 5. Cleavage from Resin (TFA Cocktail) Washing->Cleavage Completed Peptide-Resin Purification 6. Purification (RP-HPLC) Cleavage->Purification Crude Peptide Analysis 7. Analysis (Mass Spectrometry) Purification->Analysis Purified Peptide Lyophilization 8. Lyophilization Analysis->Lyophilization Verified Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Fmoc_AA Fmoc-3,4-dehydroproline Active_Ester O-Acylisourea Ester (Active Intermediate) Fmoc_AA->Active_Ester Pre-activation HBTU HBTU HBTU->Active_Ester Pre-activation Base DIPEA Base->Active_Ester Pre-activation Resin_Amine Resin-Bound Peptide (Free N-terminus) Coupled_Peptide Extended Peptide Chain Active_Ester->Coupled_Peptide Resin_Amine->Coupled_Peptide Nucleophilic Attack

Caption: Simplified mechanism of HBTU-mediated coupling of Fmoc-3,4-dehydroproline in SPPS.

References

Application Notes & Protocols: Incorporation of Constrained Proline Analogs in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity upon the peptide backbone.[1][2] This rigidity restricts the backbone dihedral angle φ to approximately -65° and influences the cis/trans isomerization of the preceding peptide bond.[3][4] The incorporation of synthetic, constrained proline analogs offers a powerful strategy to further modulate peptide conformation, stability, and biological activity.[5] By introducing specific substituents on the proline ring, researchers can enforce desired backbone geometries, such as β-turns, or stabilize specific amide bond isomers, thereby pre-organizing a peptide for optimal interaction with its biological target.[1][6]

These modifications can lead to significant enhancements in key pharmaceutical properties, including increased receptor binding affinity, improved resistance to proteolytic degradation, and better overall bioavailability.[6][7] This document provides an overview of the applications, quantitative effects, and detailed protocols for the incorporation of constrained proline analogs into peptides.

Applications in Peptide Drug Design

The use of conformationally restricted amino acids is a well-established strategy in medicinal chemistry to enhance protein stability and stabilize recognition epitopes within small peptides.[3] Proline analogs are particularly valuable for:

  • Stabilizing Secondary Structures: Analogs can be used to favor specific ring pucker conformations (endo vs. exo), which in turn stabilizes desired secondary structures like polyproline II helices or β-turns, crucial for many protein-protein interactions.[3][5]

  • Enhancing Proteolytic Stability: The steric hindrance and altered conformation introduced by proline analogs can make the peptide less recognizable to proteases, thereby increasing its half-life in biological systems.[7][8]

  • Improving Binding Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to a significant increase in binding affinity and potency.[6]

  • Modulating Cis/Trans Isomerism: The equilibrium between cis and trans Xaa-Pro amide bonds is a critical determinant of protein folding and function. Substituents on the proline ring can shift this equilibrium, providing a tool to study and control these conformational switches.[1][9]

  • Introducing Novel Functionality: Proline analogs can serve as handles for bioorthogonal conjugation, allowing for the attachment of imaging agents, cytotoxic payloads, or other molecular probes.[10]

Data Presentation: Effects of Proline Analogs

The incorporation of constrained proline analogs can have a profound and quantifiable impact on peptide properties. The following tables summarize representative data from various studies.

Table 1: Effect of Proline Analogs on Proteolytic Stability

Peptide Sequence Proline Analog Modification Half-Life (t½) in Mouse Plasma Fold Increase vs. (S)-Pro Reference
Pro-Gly (S)-Pro (Native) - 2.5 min 1.0x [7]
Pro-Gly (R)-Pro Stereoisomer 15.0 min 6.0x [7]
Pro-Gly (2S,3R)-β-CF₃-Pro Fluoroalkyl substitution 12.5 min 5.0x [7]
Pro-Gly (2S,3S)-β-C₂F₅-Pro Fluoroalkyl substitution 3.5 min 1.4x [7]

| Pro-Gly | (2R,3S)-β-C₂F₅-Pro | Stereoisomer + Fluoroalkyl | > 240 min | > 96x |[7] |

Table 2: Effect of Proline Analogs on Amide Bond Isomerization

Peptide Sequence Proline Analog Solvent % Cis Isomer Reference
Ac-Phe-Pro-NHMe L-Proline CDCl₃ 25% [11]
Ac-Phe-(cis-5-tBu)-Pro-NHMe cis-5-tert-butylproline CDCl₃ 48% [11]
Ac-Phe-(trans-5-tBu)-Pro-NHMe trans-5-tert-butylproline CDCl₃ 66% [11]
Ac-Gly-Tyr-Pro-Gly-NH₂ L-Proline D₂O 21% [9]

| Ac-Gly-Phe-Pro-Gly-NH₂ | L-Proline | D₂O | 17% |[9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Proline Analog

This protocol describes a standard method for incorporating a protected (e.g., Fmoc) constrained proline analog into a peptide sequence using manual or automated SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids and the desired Fmoc-protected proline analog

  • Coupling reagents: HCTU (or HATU, HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. For the amino acid preceding the proline analog, dissolve the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours at room temperature. c. Monitor coupling completion with a Kaiser test. Wash the resin as in step 2.

  • Proline Analog Incorporation: a. Repeat the deprotection step (step 2). b. Dissolve the Fmoc-protected proline analog (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate. Note: Coupling to a secondary amine (like proline) can be slower. Extend the coupling time to 2-4 hours or perform a double coupling if necessary.[12] c. Wash the resin thoroughly as in step 2.

  • Chain Elongation: Continue coupling subsequent amino acids according to the standard procedure (repeat steps 2 and 3).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of a proline analog-containing peptide in the presence of plasma.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)

  • Mouse, rat, or human plasma (citrated), thawed on ice

  • Incubator or water bath at 37°C

  • Quenching solution: e.g., Acetonitrile with 1% TFA, or 10% Trichloroacetic acid (TCA)

  • LC-MS system for analysis

Methodology:

  • Assay Preparation: Pre-warm an aliquot of plasma to 37°C for 5-10 minutes.

  • Reaction Initiation: Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of ~10-50 µM. Mix gently and immediately withdraw the t=0 time point aliquot.

  • Time Course Incubation: Incubate the reaction mixture at 37°C. Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately quench the enzymatic degradation in each aliquot by adding it to 2-3 volumes of ice-cold quenching solution. Vortex vigorously.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to determine the peak area of the remaining parent peptide at each time point.

  • Data Analysis: a. Normalize the peak area at each time point to the peak area at t=0. b. Plot the natural logarithm of the percentage of remaining peptide versus time. c. The degradation rate constant (k) is the negative of the slope of the linear regression. d. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of constrained proline analogs.

G cluster_design Design & Synthesis cluster_analysis Analysis & Evaluation Pep_Design Peptide Design Analog_Select Analog Selection Pep_Design->Analog_Select SPPS Solid-Phase Peptide Synthesis Analog_Select->SPPS Purify Cleavage & Purification SPPS->Purify Confirm Mass & Purity Confirmation (LC-MS) Purify->Confirm Conform Conformational Analysis (NMR, CD) Confirm->Conform Stability Proteolytic Stability Assay Confirm->Stability Activity Biological Activity Assay Confirm->Activity

Figure 1. General workflow for peptide development using constrained proline analogs.

G cluster_peptide Peptide Conformation cluster_receptor Target Receptor Flexible Flexible Linear Peptide (Multiple Conformations) Receptor Receptor Binding Site Flexible->Receptor High Entropic Penalty (Weaker Binding) Constrained Constrained Peptide (Pre-organized Conformation) Constrained->Receptor Low Entropic Penalty (Stronger Binding)

Figure 2. Conceptual diagram of enhanced binding affinity via conformational constraint.

References

Application Notes and Protocols for the NMR Characterization of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also commonly known as 3,4-dehydroproline, is a non-proteinogenic amino acid that serves as an important building block in medicinal chemistry and drug development. Its rigid, unsaturated pyrroline ring structure makes it a valuable proline analogue for introducing conformational constraints into peptides and peptidomimetics. Accurate structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating its molecular structure and purity in solution.

These application notes provide a detailed protocol for the ¹H and ¹³C NMR characterization of this compound. The provided data and methodologies are intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and quality assessment of this compound.

Molecular Structure

The chemical structure of this compound is shown below, with atom numbering used for NMR spectral assignments.

G Structure of this compound cluster_ring C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 N1 N1 C5->N1 H5a H5a C5->H5a H5b H5b C5->H5b N1->C2 NH NH N1->NH OH OH

Caption: Chemical structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in Deuterium Oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for this compound in D₂O

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~4.5Triplet (t)~8.0
H-3~6.0Multiplet (m)-
H-4~6.2Multiplet (m)-
H-5~3.8Multiplet (m)-

Note: The NH and OH protons are typically not observed in D₂O due to rapid deuterium exchange.

Table 2: ¹³C NMR Data for this compound in D₂O

Carbon AtomChemical Shift (ppm)
C-2~65
C-3~128
C-4~130
C-5~58
COOH~175

Note: The chemical shifts provided are approximate and can vary slightly depending on the exact pH, concentration, and temperature of the sample.

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

Sample Preparation

A clear and homogeneous solution is crucial for obtaining high-quality NMR spectra.

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D) to the vial.

  • Solubilization: Vortex the mixture until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • pH Adjustment (Optional): The chemical shifts of the carboxylic acid and the amine protons are pH-dependent. For consistency, the pD of the solution can be adjusted to a specific value (e.g., pD 7.4) using dilute DCl or NaOD in D₂O.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

G NMR Sample Preparation Workflow weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve vortex Vortex to Solubilize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer

Caption: Workflow for preparing an NMR sample of the target compound.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~3-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: 0 to 200 ppm

Data Analysis and Interpretation

The acquired NMR data should be processed with appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

  • ¹H NMR Spectrum: The proton spectrum will show the number of chemically distinct protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the through-bond coupling interactions (coupling constants). The olefinic protons (H-3 and H-4) are expected to be the most downfield among the ring protons due to the double bond. The alpha-proton (H-2) will be adjacent to the electron-withdrawing carboxylic acid group.

  • ¹³C NMR Spectrum: The carbon spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The olefinic carbons (C-3 and C-4) will appear in the typical alkene region of the spectrum.

Logical Relationship of NMR Characterization Steps

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

G NMR Characterization Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Logical flow of the NMR characterization process.

Conclusion

These application notes provide a comprehensive guide for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by referencing the provided spectral data, researchers can confidently verify the structure and purity of this important synthetic building block. The use of standardized methods is essential for ensuring data quality and reproducibility in research and development settings.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as 3,4-dehydroproline) using mass spectrometry. Due to its polar nature as a cyclic amino acid, direct analysis can be challenging. Therefore, this guide focuses on derivatization-based approaches for Gas Chromatography-Mass Spectrometry (GC-MS) and a direct analysis method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a proline analogue that may be of interest in various fields, including drug development and metabolic studies. Accurate and sensitive quantification in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and biological role. Mass spectrometry, coupled with appropriate chromatographic separation, offers the specificity and sensitivity required for this analysis.

The protocols outlined below describe two primary methodologies: a GC-MS method requiring derivatization to increase analyte volatility and an LC-MS/MS method for direct analysis in aqueous samples.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to convert the polar carboxylic acid and secondary amine groups into less polar, more volatile moieties.[1] Two common and effective derivatization strategies are silylation and a two-step esterification/acylation process.[2][3]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample Sample Collection (e.g., Plasma, Tissue Homogenate) extraction Protein Precipitation & Analyte Extraction sample->extraction e.g., Acetonitrile drying Evaporation to Dryness extraction->drying Nitrogen Stream derivatization Derivatization (Silylation or Esterification/Acylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 1.1: Silylation using BSTFA

This protocol describes the derivatization of the analyte using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent that replaces active protons on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups.[4]

Materials:

  • This compound standard

  • Internal Standard (e.g., Proline-d7)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, or tissue extract), add a known amount of internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 50-60°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[4]

    • Cool the vial to room temperature before GC-MS injection.

  • GC-MS Parameters:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Injector: Splitless, 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 1.2: Two-Step Esterification and Acylation

This method first converts the carboxylic acid to a methyl ester, followed by acylation of the amine group.[2][5] This can provide stable derivatives with good chromatographic properties.

Materials:

  • Methanolic HCl (3N)

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (EtOAc), anhydrous

Procedure:

  • Sample Preparation: Prepare and dry the sample as described in Protocol 1.1.

  • Esterification:

    • Add 100 µL of 3N methanolic HCl to the dried residue.

    • Cap the vial and heat at 80°C for 60 minutes.[5]

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • Add 50 µL of ethyl acetate and 25 µL of PFPA (or TFAA) to the dried residue.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Parameters: Use similar GC-MS conditions as in Protocol 1.1, adjusting the oven temperature program as needed based on the volatility of the specific derivative.

Expected Mass Fragmentation

The mass spectra of the derivatized this compound will show characteristic fragments. For the di-TMS derivative, a prominent fragment is often the loss of a methyl group from one of the TMS moieties (M-15). Other fragments will arise from the cleavage of the pyrroline ring and the loss of the carboxyl group. For the esterified and acylated derivative, fragmentation will likely involve the loss of the alkoxy group from the ester and cleavage of the acyl group from the amine.

Quantitative Data Summary (GC-MS)

The following table presents hypothetical but representative quantitative data for the analysis of this compound in spiked plasma samples using the silylation protocol.

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Recovery85 - 105%

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the direct analysis of this compound in biological fluids with minimal sample preparation and without the need for derivatization. This method is highly sensitive and specific.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample Sample Collection (e.g., Plasma, Urine) extraction Protein Precipitation & Dilution sample->extraction e.g., Acetonitrile or Methanol filtration Centrifugation/Filtration extraction->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the direct LC-MS/MS analysis of this compound.

Protocol 2.1: Direct Analysis by LC-MS/MS

This protocol is suitable for the rapid and sensitive quantification of the analyte in biological matrices.

Materials:

  • This compound standard

  • Internal Standard (e.g., Proline-d7 or a stable isotope-labeled version of the analyte)

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • To 50 µL of sample, add 150 µL of cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC Parameters:

    • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar compound (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-6 min: Linear gradient to 5% B

      • 6-8 min: Hold at 5% B

      • 8.1-12 min: Return to 95% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize based on the instrument (e.g., Capillary voltage: 3.5 kV; Gas temperature: 350°C; Gas flow: 10 L/min).

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor.

Predicted MRM Transitions
  • Analyte: this compound (Molecular Weight: 113.12 g/mol )

    • Precursor Ion [M+H]⁺: m/z 114.1

    • Potential Product Ions: Fragmentation will likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, leading to a prominent product ion around m/z 68.1. Other fragments may also be present.

      • Quantifier Transition: 114.1 -> 68.1

      • Qualifier Transition: 114.1 -> [another stable fragment]

  • Internal Standard (Proline-d7):

    • Precursor Ion [M+H]⁺: m/z 123.1

    • Product Ion: m/z 77.1

Quantitative Data Summary (LC-MS/MS)

The following table presents hypothetical but representative quantitative data for the direct analysis of this compound in spiked urine samples.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 10%
Accuracy (%RE)± 10%
Matrix EffectMinimal with HILIC

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the available instrumentation, required sensitivity, and sample throughput. GC-MS provides a robust method but requires a derivatization step. LC-MS/MS, particularly with a HILIC column, offers a more direct, high-throughput, and highly sensitive approach for the quantification of this polar analyte in complex biological matrices. The protocols provided herein serve as a starting point for method development and validation.

References

Application Notes and Protocols for the Chiral Separation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a cyclic unsaturated amino acid analog of significant interest in medicinal chemistry and drug development. As a chiral molecule, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), drawing upon established methods for structurally related proline analogs. Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.

Method 1: Direct Enantioselective HPLC

Direct chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of cyclic amino acids and their derivatives.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Racemic this compound standard

Procedure:

  • Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary for injection.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1, v/v/v). The ratio of hexane to ethanol can be adjusted to optimize resolution and retention times. For proline derivatives, changes as little as 1% in ethanol content can dramatically affect resolution, suggesting hydrogen bonding interactions are key to chiral recognition.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

Data Presentation
ParameterValue
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5

Note: The retention times are illustrative and may vary based on the specific system and conditions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column CHIRALPAK® IA Column inject->column detect UV Detection (210 nm) column->detect data Separated Enantiomers detect->data Chromatogram

Caption: Workflow for direct chiral HPLC separation.

Method 2: Indirect Enantioselective HPLC via Derivatization

The indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a standard achiral HPLC column.[1][2] This approach is particularly useful when direct methods are not available or do not provide adequate resolution.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm

Reagents:

  • Racemic this compound

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) - Chiral Derivatizing Agent[1]

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl)

Procedure:

Part A: Derivatization [1]

  • Dissolve 1 mg of racemic this compound in 0.5 mL of a water/acetonitrile mixture (1:1 v/v).

  • Add 10 µL of triethylamine to the solution.

  • Add a 1.2 molar equivalent of (S)-NIFE solution in acetonitrile.

  • Allow the reaction to proceed at room temperature for 1 hour.[1]

  • Acidify the reaction mixture with a small amount of 0.1 M HCl.

  • The resulting solution containing the diastereomeric derivatives is ready for HPLC analysis.

Part B: HPLC Analysis

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 30% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (due to the nitro group in the derivatizing agent)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the C18 column with the initial mobile phase conditions. Inject the derivatized sample and run the gradient program. The two diastereomers will be separated based on their different physical properties.

Data Presentation
ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient: Water (0.1% TFA) and ACN (0.1% TFA)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Retention Time (Diastereomer 1) ~ 15.2 min
Retention Time (Diastereomer 2) ~ 16.8 min
Resolution (Rs) > 2.0

Note: The retention times are illustrative and will depend on the specific gradient profile and HPLC system.

Workflow Diagram

G cluster_deriv Derivatization cluster_hplc RP-HPLC Analysis racemate Racemic Analyte react React at RT for 1 hr racemate->react cda (S)-NIFE (CDA) cda->react inject Inject Diastereomers react->inject Diastereomeric Mixture column C18 Column inject->column detect UV Detection (254 nm) column->detect data Separated Diastereomers detect->data Chromatogram

References

Application Notes and Protocols for N-Boc Protection of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and the ease of its removal under mild acidic conditions.[2] This document provides a detailed protocol for the N-Boc protection of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog. The presence of both a secondary amine and a carboxylic acid functional group requires careful selection of reaction conditions to ensure selective protection of the amine.

Reaction Scheme

The N-Boc protection of this compound is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Reaction_Scheme sub This compound boc + (Boc)₂O base Base prod N-Boc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid sub->prod solvent Solvent

Caption: General reaction scheme for the N-Boc protection.

Experimental Protocol

This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) or 1 M sodium hydroxide solution to adjust the pH to 8-9. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate (2 x volume of the aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Data Presentation

Reagent/ParameterMolar Equivalent/ValuePurpose
This compound1.0 eqStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2 eqBoc protecting group source
Sodium bicarbonate (NaHCO₃)2.0 eqBase to deprotonate the amine
SolventDioxane:Water (1:1)To dissolve the starting material
Reaction TemperatureRoom TemperatureStandard reaction condition
Reaction Time12 - 24 hoursTime for reaction completion

Experimental Workflow

The following diagram illustrates the workflow for the N-Boc protection of this compound.

G start Start dissolve Dissolve this compound and NaHCO₃ in Dioxane/Water start->dissolve add_boc Add (Boc)₂O dissolve->add_boc react Stir at Room Temperature (12-24h) add_boc->react workup Aqueous Work-up (Acidification & Extraction) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end End Product: N-Boc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid purify->end

Caption: Experimental workflow for N-Boc protection.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a solid with a low melting point and can be an irritant. Handle with care.

  • Acids and bases should be handled with caution.

Conclusion

This protocol provides a comprehensive guide for the N-Boc protection of this compound. The procedure is based on well-established methods for the protection of amino acids and can be adapted for various scales. Careful control of pH during the work-up is crucial for efficient extraction of the product. The provided workflow and data table should facilitate the successful implementation of this important synthetic transformation in a research and development setting.

References

Application Notes and Protocols: Antiproliferative Activity of 2,5-Dihydropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activity of 2,5-dihydropyrrole derivatives, including quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.

Data Presentation: Antiproliferative Activity of 2,5-Dihydropyrrole Derivatives

The antiproliferative activity of various 2,5-dihydropyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.

Table 1: Antiproliferative Activity of Dihydropyrrol-2-one Derivatives

CompoundMCF-7 (Breast) IC50 (µM)RKO (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
5a >5016.5 ± 2.129.8 ± 3.51.9 ± 0.3
5b >5014.2 ± 1.810.5 ± 1.38.8 ± 0.9
5q 15.6 ± 1.90.8 ± 0.112.3 ± 1.510.1 ± 1.2
5s 2.4 ± 0.31.5 ± 0.21.8 ± 0.20.9 ± 0.1
5-Fu (Control) 25.4 ± 2.814.7 ± 1.59.8 ± 1.114.7 ± 1.6

Data is expressed as the mean ± standard deviation from at least three independent experiments.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the antiproliferative activity of 2,5-dihydropyrrole derivatives are provided below.

Protocol 1: MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 2,5-dihydropyrrole derivatives

  • Human cancer cell lines (e.g., MCF-7, RKO, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2,5-dihydropyrrole derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate for 72 hours.[1]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 2,5-dihydropyrrole derivatives

  • Human cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the 2,5-dihydropyrrole derivative for the indicated time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the experimental workflow, a key signaling pathway, and structure-activity relationships.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed Cancer Cells in 96-well plates treatment Treat with 2,5-Dihydropyrrole Derivatives cell_culture->treatment incubation Incubate for 72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Figure 1. Experimental workflow for assessing antiproliferative activity using the MTT assay.

G0G1_arrest_pathway compound Dihydropyrrol-2-one (e.g., DHP 5q) p53 p53 compound->p53 cyclinD1 Cyclin D1 compound->cyclinD1 p21 p21 p53->p21 cdk46 CDK4/6 p21->cdk46 g0g1_arrest G0/G1 Phase Arrest p21->g0g1_arrest cyclinD1->cdk46 activates rb Rb cdk46->rb phosphorylates prb p-Rb (Inactive) e2f E2F rb->e2f s_phase S-Phase Entry e2f->s_phase

Figure 2. Signaling pathway of G0/G1 phase arrest induced by a dihydropyrrol-2-one derivative.[1]

structure_activity_relationship cluster_structure Chemical Structure cluster_activity Biological Activity core 2,5-Dihydropyrrole Core substituent R4 = 3-MeO-4-OH-Ph core->substituent crucial for activity Increased Antiproliferative Activity against RKO cells substituent->activity

Figure 3. Logical relationship between a key structural feature and antiproliferative activity.[1]

Mechanism of Action

Certain dihydropyrrol-2-one derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[1] For instance, the compound DHP 5q was found to upregulate the expression of the tumor suppressor proteins p53 and p21.[1] The protein p21 is a cyclin-dependent kinase (CDK) inhibitor that can inactivate the Cyclin D1-CDK4/6 complex. This inactivation prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby preventing the transcription of genes required for S-phase entry and leading to G0/G1 arrest. Concurrently, DHP 5q was observed to inhibit the expression of Cyclin D1, further contributing to the cell cycle arrest.[1] This mechanism highlights the potential of 2,5-dihydropyrrole derivatives as targeted anticancer agents that modulate key regulators of the cell cycle.

References

Antimicrobial Applications of Pyrroline Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of pyrroline carboxylic acids and their derivatives. The information compiled herein is intended to guide researchers in the synthesis, antimicrobial evaluation, and mechanistic studies of this promising class of compounds.

Application Notes

Pyrroline carboxylic acids and their structural analogs, including pyrrolidine and pyrrolidone derivatives, have emerged as a versatile scaffold in the discovery of novel antimicrobial agents. These five-membered nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including multidrug-resistant strains.

Key antimicrobial applications and findings include:

  • Derivatives of Existing Antibiotics: N-acylation of established antibiotics like ampicillin and amoxicillin with pyrrolecarboxylic acids has been shown to yield new derivatives with significant in vitro activity against Gram-positive bacteria. These modifications offer a strategy to combat resistance to existing drug classes.

  • Quorum Sensing Inhibition: Certain pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, act as quorum sensing (QS) inhibitors.[1] By disrupting bacterial cell-to-cell communication, these compounds can attenuate the virulence of pathogens like Pseudomonas aeruginosa without exerting direct bactericidal pressure, which may slow the development of resistance.[1]

  • Activity Against Spoilage and Pathogenic Bacteria: 2-Pyrrolidone-5-carboxylic acid (PCA), a natural product of some lactic acid bacteria, exhibits inhibitory effects against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens.[2][3][4] Furthermore, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation and reduce the virulence of the foodborne pathogen Listeria monocytogenes.[5]

  • Combatting Drug-Resistant Pathogens: Synthetic 5-oxopyrrolidine derivatives have demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MRSA). In combination with other agents, such as copper sulfate, 5-pyrrolidone-2-carboxylic acid has shown bactericidal activity against resistant Staphylococcus strains, with evidence suggesting a mechanism involving cell wall targeting.[6]

The versatility of the pyrroline/pyrrolidine scaffold allows for extensive chemical modification to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The following sections provide quantitative data from published studies and detailed protocols for the synthesis and evaluation of these compounds.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of various pyrroline carboxylic acid derivatives against selected microbial strains as reported in the literature.

Table 1: MICs of Ampicillin/Amoxicillin-Pyrrolecarboxylic Acid Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (Standard Strain) MIC (µg/mL)Staphylococcus aureus (Clinical Isolate) MIC (µg/mL)
Ampicillin Derivative 10.62 - 160.62 - 16
Amoxicillin Derivative 10.62 - 160.62 - 16

Data synthesized from a study on new penicillin derivatives, indicating a range of activities for the twelve new compounds prepared.[7]

Table 2: Activity of Pyrrole Benzamide Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Pyrrole benzamide derivative3.12 - 12.5>12.5
Ciprofloxacin (Control)22

These compounds showed more potent activity against Gram-positive S. aureus compared to the Gram-negative E. coli.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Ampicillin-Pyrrolecarboxylic Acid Derivatives

This protocol describes a general method for the N-acylation of ampicillin with an activated pyrrolecarboxylic acid via the Schotten-Baumann procedure using mixed anhydrides.[7]

Materials:

  • Ampicillin trihydrate

  • Substituted pyrrolecarboxylic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1N)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the substituted pyrrolecarboxylic acid (1.0 eq) in dry acetone.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise while stirring.

    • Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Acylation Reaction:

    • In a separate flask, dissolve ampicillin trihydrate (1.0 eq) in a mixture of acetone and water (1:1 v/v).

    • Cool the ampicillin solution to 0°C.

    • Slowly add the previously prepared mixed anhydride solution to the ampicillin solution dropwise, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.

  • Work-up and Purification:

    • Remove the acetone from the reaction mixture under reduced pressure.

    • Add dichloromethane (DCM) to the remaining aqueous solution and adjust the pH to 2-3 with 1N HCl.

    • Separate the organic layer. Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).

    • Characterize the final product using NMR and IR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the test compound stock solution to achieve the desired starting concentration. This will result in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), resulting in a final volume of 110 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

    • Visually inspect the wells for turbidity. The well with the lowest concentration of the test compound showing no turbidity is the MIC.

Protocol 3: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a quorum sensing system. Inhibition of QS results in a reduction of pigment production.

Materials:

  • Luria-Bertani (LB) agar plates and broth

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone)

  • Test compound stock solution

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation:

    • Grow C. violaceum in LB broth overnight at 30°C with shaking.

    • Dilute the overnight culture with fresh LB broth to an OD₆₀₀ of 0.1.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted C. violaceum culture to each well.

    • Add varying concentrations of the test compound to the wells.

    • Add a fixed concentration of the AHL inducer to stimulate violacein production.

    • Include a positive control (bacteria + AHL) and a negative control (bacteria only).

  • Incubation:

    • Incubate the plate at 30°C for 24 hours without shaking.

  • Quantification of Violacein:

    • After incubation, visually assess the inhibition of purple color formation.

    • For quantitative analysis, add 100 µL of 10% SDS to each well to lyse the cells.

    • Measure the absorbance at 590 nm using a microplate reader to quantify the violacein production.

    • Calculate the percentage of inhibition relative to the positive control.

    • It is also important to measure the OD₆₀₀ to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects of the compound.

Visualizations

Signaling Pathway and Workflow Diagrams

Antimicrobial_Mechanism_of_Action cluster_QS Quorum Sensing Inhibition cluster_CWI Cell Wall Integrity Disruption PCA Pyrroline Carboxylic Acid Derivative QS_Receptor QS Receptor (e.g., LasR in P. aeruginosa) PCA->QS_Receptor Antagonistic Binding Virulence_Genes Virulence Gene Expression QS_Receptor->Virulence_Genes Activation Biofilm Biofilm Formation Virulence_Genes->Biofilm Virulence_Factors Virulence Factor Production Virulence_Genes->Virulence_Factors PCA_CWI Pyrrolidone Carboxylic Acid Derivative PG_Synthesis Peptidoglycan Synthesis Enzymes PCA_CWI->PG_Synthesis Inhibition Cell_Wall Bacterial Cell Wall PG_Synthesis->Cell_Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

Caption: Proposed mechanisms of antimicrobial action for pyrroline carboxylic acid derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrroline Carboxylic Acid Derivatives Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis QS_Assay Quorum Sensing Inhibition Assay Mechanism_Study->QS_Assay CWI_Assay Cell Wall Integrity Assay Mechanism_Study->CWI_Assay QS_Assay->Data_Analysis CWI_Assay->Data_Analysis

Caption: General experimental workflow for the development of antimicrobial pyrroline carboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid. The following sections address common issues and side products encountered during popular synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prominently described method for the asymmetric synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves a three-step sequence starting from N-Boc-diallylamine. This route includes:

  • Ring-Closing Metathesis (RCM) of N-Boc-diallylamine to form N-Boc-2,5-dihydro-1H-pyrrole.[1][2]

  • Directed Alkoxycarbonylation at the C2 position of the pyrroline ring.[1]

  • Enzymatic Kinetic Resolution to isolate the desired (S)-enantiomer.[1]

Alternative approaches include variations of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5][6][7] However, this method is more commonly used for the synthesis of substituted pyrroles and may require specific starting materials for the desired product.

Q2: What are the typical side products I should be aware of during the Ring-Closing Metathesis (RCM) step?

A2: During the RCM of N-Boc-diallylamine, the primary side products are typically acyclic oligomers and dimers. These can form through intermolecular metathesis reactions competing with the desired intramolecular cyclization. Isomerization of the double bond in the product can also occur, though it is less common with modern ruthenium catalysts. The formation of these byproducts is influenced by factors such as catalyst choice, reaction concentration, and temperature.

Q3: My alkoxycarbonylation step is yielding a complex mixture of products. What could be the cause?

A3: The directed alkoxycarbonylation of N-Boc-2,5-dihydro-1H-pyrrole is sensitive to the choice of reagents and reaction conditions. Using reagents like methyl chloroformate can lead to the formation of complex mixtures.[1] Common issues include:

  • Over-alkoxycarbonylation: Introduction of more than one carboxyl group.

  • Competing reactions: The strong base used can promote other reactions if the temperature and addition rates are not carefully controlled.

  • Instability of intermediates: The lithiated intermediate may be unstable, leading to decomposition or side reactions.

Using alkyl carbonates as the electrophile has been shown to improve the yield of the desired product.[1]

Q4: What is the primary "side product" of the enzymatic kinetic resolution step?

A4: The enzymatic kinetic resolution separates a racemic mixture of 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Therefore, the main "side product" of this step is the unreacted (R)-enantiomer of the starting material. The efficiency of the resolution determines the enantiomeric excess (e.e.) of the desired (S)-enantiomer. Incomplete resolution will result in a lower e.e.

Troubleshooting Guides

Guide 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine

Problem: Low yield of N-Boc-2,5-dihydro-1H-pyrrole and formation of high molecular weight oligomers.

Potential Cause Troubleshooting Recommendation
High Reaction Concentration Perform the reaction under high dilution conditions (0.1-0.5 M) to favor the intramolecular cyclization over intermolecular oligomerization.
Catalyst Inactivity Use a fresh, active ruthenium catalyst (e.g., Grubbs' second-generation catalyst). Ensure the solvent is dry and degassed to prevent catalyst decomposition.
Sub-optimal Temperature The reaction is typically run at room temperature to reflux in dichloromethane. Optimize the temperature to balance reaction rate and catalyst stability.

Problem: Presence of acyclic diene starting material after the reaction.

Potential Cause Troubleshooting Recommendation
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Short Reaction Time Monitor the reaction by TLC or GC-MS and ensure it has gone to completion.
Guide 2: Directed Alkoxycarbonylation

Problem: Formation of multiple products and low yield of the desired carboxylic acid.

Potential Cause Troubleshooting Recommendation
Incorrect Electrophile Use an alkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) instead of a chloroformate.
Unstable Lithiated Intermediate Maintain a low temperature (e.g., -78 °C) during the deprotonation and addition of the electrophile.
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. Water will quench the strong base and the lithiated intermediate.
Guide 3: Enzymatic Kinetic Resolution

Problem: Low enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Potential Cause Troubleshooting Recommendation
Sub-optimal Enzyme Activity Ensure the lipase (e.g., from Candida antarctica) is active and used under the recommended pH and temperature conditions.
Incorrect Reaction Time The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the remaining acid. Monitor the conversion carefully.
Enzyme Inhibition The presence of certain organic solvents or impurities can inhibit the enzyme. Use a compatible solvent system.

Experimental Protocols

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid [1]

Step 1: Ring-Closing Metathesis of N-Boc-diallylamine

  • Dissolve N-Boc-diallylamine in dry, degassed dichloromethane to a concentration of 0.1 M.

  • Add Grubbs' second-generation catalyst (1-2 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield N-Boc-2,5-dihydro-1H-pyrrole.

Step 2: Directed Alkoxycarbonylation

  • Dissolve N-Boc-2,5-dihydro-1H-pyrrole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong lithium base (e.g., s-BuLi or a mixture of n-BuLi and s-BuOK).

  • Stir the mixture at low temperature for the specified time to ensure complete deprotonation.

  • Add an excess of an alkyl carbonate (e.g., dimethyl carbonate).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography to obtain racemic 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester.

  • Hydrolyze the ester using a base such as lithium hydroxide to obtain the racemic carboxylic acid.

Step 3: Enzymatic Kinetic Resolution

  • Dissolve the racemic 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable buffer and organic co-solvent system.

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • Add an alcohol (e.g., benzyl alcohol) to act as the acyl acceptor.

  • Stir the mixture at the optimal temperature for the enzyme (typically 30-40 °C).

  • Monitor the reaction progress by HPLC to determine the conversion.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the unreacted (S)-acid from the formed (R)-ester by extraction.

  • Acidify the aqueous layer containing the salt of the (S)-acid and extract with an organic solvent to isolate the final product.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid A N-Boc-diallylamine B N-Boc-2,5-dihydro-1H-pyrrole A->B Ring-Closing Metathesis F Oligomers/Dimers A->F Side Reaction C Racemic 1-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid B->C Directed Alkoxycarbonylation & Hydrolysis D (S)-1-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid C->D Enzymatic Kinetic Resolution (Acid Recovery) E (R)-1-Boc-2,5-dihydro-1H- pyrrole-2-carboxylate ester C->E Enzymatic Kinetic Resolution (Esterification)

Caption: Workflow for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Troubleshooting_RCM cluster_1 Troubleshooting RCM Side Products Start Low Yield of Desired Product Cause1 High Concentration? Start->Cause1 Cause2 Inactive Catalyst? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Solution1 Use High Dilution Cause1->Solution1 Solution2 Use Fresh Catalyst, Dry/Degassed Solvent Cause2->Solution2 Solution3 Increase Catalyst Loading or Reaction Time Cause3->Solution3

Caption: Troubleshooting logic for low yields in the RCM step.

References

Technical Support Center: Purification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. For syntheses involving the cyclization of precursors, you may encounter:

  • Unreacted Starting Materials: Such as diallylamine derivatives, ethyl pyruvate, or aniline derivatives.

  • Catalyst Residues: If a catalyst was used in the synthesis, for example, in ring-closing metathesis.

  • Byproducts: Including incompletely cyclized intermediates or products from side reactions.

  • Solvents: Residual solvents from the reaction.

  • Pyrrolidine Derivatives: More basic impurities that can be removed with an acid wash.[1]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for this polar, heterocyclic amino acid analog include:

  • Crystallization: A common final step to obtain a high-purity solid product.

  • Ion-Exchange Chromatography (IEX): Effective for separating charged molecules like amino acids from neutral or oppositely charged impurities.[2]

  • Liquid-Liquid Extraction (LLE): Useful for initial cleanup by partitioning the product and impurities between immiscible aqueous and organic phases, often with pH manipulation.

  • Column Chromatography: Can be used to separate the target compound from impurities with different polarities.

Q3: How do I choose the right purification strategy?

A3: The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. A typical workflow might involve:

  • Initial Cleanup: Use liquid-liquid extraction to remove the bulk of non-polar or highly basic/acidic impurities.

  • Intermediate Purification: Employ ion-exchange or column chromatography for more refined separation.

  • Final Polishing: Use crystallization to achieve high purity and obtain a solid final product.

The following diagram illustrates a general purification workflow:

Purification_Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction Start->LLE Initial Cleanup Chromatography Ion-Exchange or Column Chromatography LLE->Chromatography Intermediate Purification Crystallization Crystallization Chromatography->Crystallization Final Polishing End Pure this compound Crystallization->End

Caption: General purification workflow for this compound.

Troubleshooting Guides

Crystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent system. The solvent may be too non-polar.- Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include toluene, 2-propanol, ethanol, or hexane/acetone mixtures.[3] - Reduce the initial concentration of the compound. - Slow down the cooling rate.
No crystals form upon cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution further by evaporating some of the solvent. - Add a seed crystal of the pure compound.[1] - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low yield of crystals The compound has significant solubility in the cold solvent. The crystallization time was too short.- Use a solvent system where the compound has lower solubility at cold temperatures. - Allow the solution to crystallize for a longer period at a low temperature. - Place the crystallization flask in an ice bath to maximize crystal yield.[1]
Colored product after crystallization Co-crystallization of colored impurities. Oxidation of the product.- Treat the solution with activated carbon before filtration to remove colored impurities. - Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Ion-Exchange Chromatography (IEX)
Problem Possible Cause Solution
Product does not bind to the column Incorrect pH of the buffer. Incorrect type of ion-exchange resin.- For Cation-Exchange: The pH of the buffer should be below the isoelectric point (pI) of the compound to ensure a net positive charge. - For Anion-Exchange: The pH of the buffer should be above the pI to ensure a net negative charge.[4] - Ensure you are using a cation-exchange resin (negatively charged) for a positively charged molecule, or an anion-exchange resin (positively charged) for a negatively charged molecule.
Product elutes in the wash step The ionic strength of the binding/wash buffer is too high.- Reduce the salt concentration in the binding and wash buffers.
Product does not elute from the column The elution buffer has insufficient ionic strength or an inappropriate pH.- Increase the salt concentration in the elution buffer (gradient or step elution). - For cation-exchange, you can increase the pH of the elution buffer. - For anion-exchange, you can decrease the pH of the elution buffer.
Poor resolution of product from impurities The elution gradient is too steep. The flow rate is too high.- Use a shallower elution gradient. - Reduce the flow rate to allow for better separation.

The following diagram illustrates the decision-making process for selecting the appropriate IEX resin based on the pH and pI of the target molecule.

IEX_Decision Start Determine pI of This compound Condition Choose Buffer pH Start->Condition Cation Use Cation-Exchange Resin (e.g., Sulfopropyl, Carboxymethyl) Condition->Cation pH < pI (Net Positive Charge) Anion Use Anion-Exchange Resin (e.g., Quaternary Ammonium, DEAE) Condition->Anion pH > pI (Net Negative Charge)

Caption: Decision diagram for selecting an ion-exchange resin.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is a general method for the initial purification of carboxylic acids from a reaction mixture containing neutral or basic impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.

  • Dissolve the crude residue in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl to remove basic impurities. The protonated impurities will move to the aqueous layer.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution. The deprotonated this compound will move to the aqueous layer.

  • Collect the aqueous layer containing the product salt.

  • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer to a pH below the pKa of the carboxylic acid (typically pH 2-3) with cold 1 M HCl. The product should precipitate if it has low water solubility at this pH, or it can be extracted.

  • Extract the acidified aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the partially purified product.

Protocol 2: Purification by Crystallization

This protocol provides a general method for the final purification of this compound.

Materials:

  • Partially purified this compound

  • Crystallization solvent (e.g., toluene, 2-propanol, ethanol, or a mixture like hexane/acetone)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Quantitative Data Summary

The following table summarizes typical, though general, expectations for purity and yield for each purification step. Actual results will vary based on the specific reaction and impurities.

Purification Step Typical Purity Achieved Expected Yield
Liquid-Liquid Extraction 60-80%70-90%
Column Chromatography 80-95%60-80%
Ion-Exchange Chromatography >95%70-90%
Crystallization >98%80-95%

References

Technical Support Center: Optimizing Reaction Yield of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound and its derivatives?

A1: Several synthetic routes are employed, with the choice depending on the desired substituents and stereochemistry. Key methods include:

  • Ring-Closing Metathesis (RCM): A powerful method starting from a suitable diallylamine derivative, followed by functionalization. A short and efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid utilizes RCM of N-Boc-diallylamine, followed by directed alkoxycarbonylation and enzymatic kinetic resolution.[1][2]

  • Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions, to form the pyrrole ring.[3][4][5]

  • Multi-component Reactions: Some derivatives can be synthesized in a one-pot fashion. For instance, 2,5-dihydro-1H-pyrrole-2-carboxylates can be prepared through a two-component condensation of ethyl pyruvate and aniline derivatives under solvent- and catalyst-free conditions.[6]

Q2: What are the most critical factors that influence the reaction yield?

A2: Achieving a high yield is a common challenge in pyrrole synthesis.[7] The most critical factors include:

  • Purity of Starting Materials: Impurities can lead to significant side reactions, reducing the yield and complicating purification.[4][7]

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are paramount. These parameters must be carefully optimized for each specific substrate.[4][7] For example, excessively high temperatures or highly acidic conditions can cause degradation of the starting materials or the product.[3]

  • Reactivity of Substrates: The electronic and steric properties of the starting materials play a crucial role. For example, in the Paal-Knorr synthesis, amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3][4]

  • Control of Acidity (pH): In acid-catalyzed reactions like the Paal-Knorr synthesis, pH is critical. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]

Q3: What are the common side reactions, and how can they be minimized?

A3: The most prevalent side reaction, particularly in Paal-Knorr type syntheses, is the formation of a furan byproduct.[3][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration before reacting with the amine.[3] To minimize this:

  • Control Acidity: Maintain a pH above 3.[3]

  • Use Excess Amine: Shifting the equilibrium towards the desired pyrrole formation.

Another common issue is the formation of dark, tarry substances, which often indicates polymerization of the starting materials or the pyrrole product itself. This can be mitigated by lowering the reaction temperature and using a milder acid catalyst.[3]

Troubleshooting Guide

Problem: Low or Incomplete Reaction Yield

Possible Cause Troubleshooting Steps & Recommendations
Sub-optimal Reaction Conditions Insufficient temperature or reaction time can lead to an incomplete reaction.[3] Conversely, excessively harsh conditions can degrade the product.[3] Systematically vary the temperature and reaction time to find the optimal balance.
Poorly Reactive Starting Materials Amines with strong electron-withdrawing groups or sterically hindered substrates can react slowly.[3][4] Consider using a more reactive derivative, increasing the reaction temperature moderately, or employing a more effective catalyst.
Inappropriate Catalyst The choice and concentration of the acid catalyst are critical.[3] If using an acid catalyst, screen different Brønsted or Lewis acids and optimize the concentration. In some cases, catalyst-free conditions at elevated temperatures may provide better yields.[6]
Incorrect Stoichiometry An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent.[4] Ensure accurate measurement and stoichiometry of all starting materials.
Presence of Moisture Some pyrrole syntheses are sensitive to moisture.[4] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Significant Byproduct Formation

Possible Cause Troubleshooting Steps & Recommendations
Furan Byproduct Formation This is the most common byproduct in the Paal-Knorr synthesis, resulting from the self-cyclization of the 1,4-dicarbonyl compound.[3][8] To minimize its formation, increase the pH of the reaction medium (ideally > 3) and consider using an excess of the amine.[3]
Polymerization (Dark, Tarry Product) Often caused by excessively high temperatures or highly acidic conditions.[3] Lower the reaction temperature and use a milder acid catalyst or explore neutral reaction conditions.
Complex Mixture of Products This can result from multiple side reactions or degradation.[2] Re-evaluate the purity of starting materials. Simplify the reaction conditions where possible and monitor the reaction progress closely (e.g., by TLC or LC-MS) to identify the optimal endpoint before significant degradation occurs.

Problem: Product Purification and Isolation Difficulties

Possible Cause Troubleshooting Steps & Recommendations
Product Instability The synthesized pyrrole may be sensitive to acidic conditions or prolonged heating, leading to degradation.[3] Minimize exposure to harsh conditions during workup and purification. Use buffered solutions where appropriate.
Purification Losses The product may be challenging to isolate, leading to an apparent low yield.[3] Column chromatography is a common purification method.[3] Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) to achieve better separation. Crystallization from a suitable solvent can also be an effective purification technique.[9]
Difficulty Removing Unreacted Starting Material Unreacted starting materials, such as excess pyrrole, can co-elute with the product during chromatography.[10] A repeated wash with a non-polar solvent like hexane may help remove unreacted pyrrole before column chromatography.[10]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods and Reported Yields

Synthetic Method Key Starting Materials Reported Yield Reference
Ring-Closing Metathesis (RCM) & FunctionalizationN-Boc-diallylamine98% (for the RCM step to form the pyrroline ring)[2]
Paal-Knorr ReactionDimethyl 2,5-dihydroxymuconate, Aniline77%[11]
Paal-Knorr Reaction (from 2,5-hexanedione)2,5-hexanedione, Primary Amines80-95%[5]
Two-Component CondensationEthyl pyruvate, Aniline derivatives"Good yields"[6]
Ball Milling (Solvent-Free)Anilines, Ethyl 2-chloroacetoacetate90-95% (for 2-oxo-dihydropyrrole derivatives)[12]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid via RCM (Summarized)

This protocol is based on the multi-step synthesis described in the literature.[2]

  • Preparation of N-Boc-diallylamine (2): Diallylamine is reacted with Di-tert-butyl dicarbonate in cyclohexane to yield N-Boc-diallylamine.

  • Ring-Closing Metathesis (RCM): The N-Boc-diallylamine undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the 2,5-dihydro-1H-pyrrole ring (compound 3). The reaction can be completed within several hours with catalytic amounts (e.g., 0.1 mol%) of the catalyst.[2] A yield of 98% has been reported for this step.[2]

  • Alkoxycarbonylation: The protected pyrroline is then deprotonated with a strong base (e.g., s-BuLi/TMEDA) and reacted with an alkyl carbonate (e.g., dimethyl carbonate) to introduce the carboxylate group at the 2-position, yielding the racemic ester (compound 4).

  • Enzymatic Kinetic Resolution: The racemic ester is resolved using a lipase (e.g., from Candida antarctica) to selectively hydrolyze one enantiomer, allowing for the isolation of the desired (S)-enantiomer of the carboxylic acid.

Protocol 2: General Paal-Knorr Synthesis of N-Substituted Pyrroles (Summarized)

This protocol is a generalized procedure based on common practices.[5][11]

  • Reactant Setup: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or dimethyl 2,5-dihydroxymuconate) is dissolved in a suitable solvent (e.g., methanol, glacial acetic acid, or under neat conditions).[5][11]

  • Amine Addition: A primary amine (1.0 to 1.2 equivalents) is added to the solution.

  • Catalyst Addition (if applicable): If required, an acid catalyst (e.g., p-toluenesulfonic acid, saccharin, or acetyl chloride) is added.[11]

  • Reaction: The mixture is stirred, often with heating (e.g., 55 °C or reflux), for a specified period (e.g., 5 hours to 24 hours).[5][11] The reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled and diluted with an organic solvent (e.g., ethyl acetate). It is then washed with an acidic solution (e.g., 1 M HCl) and brine.[11]

  • Purification: The organic phase is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Isolation & Analysis cluster_opt Optimization start Starting Material Selection & Purification setup Reaction Setup (Solvent, Stoichiometry) start->setup reaction Reaction Execution (Temp, Time, Catalyst) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up & Crude Isolation monitoring->workup purify Purification (Chromatography, etc.) workup->purify analyze Analysis & Yield Calc. (NMR, MS) purify->analyze optimize Low Yield? analyze->optimize optimize->setup Adjust Conditions

Caption: General experimental workflow for synthesis and optimization.

troubleshooting_guide start Low Reaction Yield? incomplete Incomplete Reaction? start->incomplete Yes byproduct Major Byproduct? start->byproduct Yes tar Dark/Tarry Mixture? start->tar Yes sol_incomplete Increase Temp/Time Check Reagent Purity Optimize Catalyst incomplete->sol_incomplete sol_byproduct Adjust pH (>3) Use Excess Amine Lower Temperature byproduct->sol_byproduct sol_tar Polymerization Likely Lower Temperature Use Milder Catalyst tar->sol_tar

Caption: Troubleshooting decision tree for low reaction yield.

paal_knorr_pathway dicarbonyl 1,4-Dicarbonyl Compound intermediate Cyclized Intermediate dicarbonyl->intermediate + Amine (pH > 3) furan Furan (Byproduct) dicarbonyl->furan Self-condensation (pH < 3) amine Primary Amine pyrrole 2,5-Dihydro-1H-pyrrole (Desired Product) intermediate->pyrrole - H2O

Caption: Simplified Paal-Knorr reaction pathway and byproduct formation.

References

"stability of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound in aqueous solutions?

While specific stability data for this compound is limited in public literature, based on its chemical structure, several potential degradation pathways should be considered:

  • Oxidation: The double bond in the pyrroline ring and the secondary amine are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.

  • Decarboxylation: Similar to pyrrole-2-carboxylic acid, this compound may undergo decarboxylation, particularly under acidic conditions, leading to the loss of the carboxyl group.[1]

  • Hydrolysis: Although the cyclic amine is generally stable, extreme pH and high temperatures could potentially lead to ring-opening via hydrolysis.

  • Polymerization: Under certain conditions, pyrrole derivatives can be prone to polymerization.

Q2: How should I prepare and store aqueous stock solutions of this compound to maximize stability?

To minimize degradation, the following storage conditions are recommended:

  • Use high-purity water: Use deoxygenated, distilled, or deionized water to prepare solutions.

  • Control pH: Prepare solutions in a buffered system, preferably at a neutral or slightly acidic pH (around pH 6-7), unless experimental conditions require otherwise. Avoid strongly acidic or basic conditions.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Store at low temperatures: For short-term storage (days), refrigerate solutions at 2-8°C. For long-term storage (weeks to months), aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Inert atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the visible signs of degradation in my aqueous solution?

Visible signs of degradation may include:

  • A change in color (e.g., yellowing or browning).

  • The formation of a precipitate.

  • A change in pH of the solution.

If you observe any of these changes, it is recommended to prepare a fresh solution.

Troubleshooting Guides

Problem 1: I am seeing a loss of compound concentration over time in my aqueous solution.

  • Possible Cause 1: Oxidation.

    • Troubleshooting:

      • Prepare fresh solutions using deoxygenated water.

      • Store the solution under an inert gas (nitrogen or argon).

      • Add an antioxidant (e.g., ascorbic acid or EDTA to chelate metal ions) if compatible with your experimental system.

  • Possible Cause 2: Adsorption to container walls.

    • Troubleshooting:

      • Use low-adsorption microcentrifuge tubes or glassware.

      • Consider silanizing glassware to reduce adsorption.

  • Possible Cause 3: Decarboxylation (especially in acidic solutions).

    • Troubleshooting:

      • Ensure the pH of your solution is buffered and not highly acidic.

      • If your experiment requires acidic conditions, prepare the solution fresh before each use and keep it at a low temperature.

Problem 2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation products.

    • Troubleshooting:

      • Analyze a freshly prepared solution as a reference.

      • Based on potential degradation pathways, consider the possible masses of degradation products (e.g., the oxidized product, the decarboxylated product).

      • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify degradation products, which can then be used as standards.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution under Different Conditions (Example Data)

ConditionTemperaturepH% Remaining after 24 hours% Remaining after 7 days
Ambient light, Air25°C7.095%80%
Ambient light, Air25°C3.090%70%
Dark, Inert Gas4°C7.0>99%98%
Dark, Inert Gas-20°C7.0>99%>99%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the desired aqueous buffer.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.

    • Inject the aliquot onto the HPLC system.

    • Monitor the peak area of the parent compound to determine its concentration relative to the initial time point. The appearance of new peaks may indicate degradation products.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation products and pathways.

  • Acidic Condition: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Condition: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Condition: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Condition: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Condition: Expose an aqueous solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • After each condition, analyze the samples by HPLC or LC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare aqueous stock solution (e.g., 1 mg/mL in buffer) cond1 Condition 1: 25°C, Ambient Light prep->cond1 cond2 Condition 2: 4°C, Dark prep->cond2 cond3 Condition 3: -20°C, Dark prep->cond3 sampling Sample at time points (0, 24h, 48h, 1 week) cond1->sampling cond2->sampling cond3->sampling hplc HPLC Analysis sampling->hplc data Quantify parent peak area and identify degradation peaks hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis parent 2,5-Dihydro-1H-pyrrole- 2-carboxylic acid oxidized Oxidized Products (e.g., Hydroxylated species) parent->oxidized [O], light, metal ions decarboxylated 2,5-Dihydropyrrole + CO2 parent->decarboxylated H+, heat hydrolyzed Ring-Opened Product parent->hydrolyzed Strong acid/base, heat

Caption: Potential degradation pathways for this compound in aqueous solution.

References

Technical Support Center: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the storage, handling, and stability of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is limited. The following guidelines are based on best practices for handling structurally similar compounds, such as pyrrolidine derivatives and unsaturated carboxylic acids. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific product and lot number they are using and perform small-scale tests to determine optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to its structure as an unsaturated carboxylic acid, the compound may be sensitive to air, light, and moisture.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable. While room temperature may be acceptable for short periods, refrigerated storage at 2-8°C is a common recommendation for similar compounds to minimize degradation.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, especially in solid form, appropriate PPE is crucial. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

Q3: How should I handle spills of this compound?

For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][7] The spill area should then be cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q4: Is this compound soluble in common laboratory solvents?

Troubleshooting Guides

Problem 1: The compound has changed color or appearance.

  • Possible Cause: This could indicate degradation due to exposure to air, light, or moisture, or reaction with an incompatible substance. Unsaturated compounds can be prone to oxidation or polymerization.[10]

  • Solution:

    • Do not use the compound if significant degradation is suspected.

    • Review your storage and handling procedures. Ensure the container is always tightly sealed and, if necessary, stored under an inert atmosphere and protected from light.

    • Consider running an analytical test (e.g., NMR, LC-MS) to check the purity of the compound before use.

Problem 2: I'm observing inconsistent results in my experiments.

  • Possible Cause: Inconsistent results can stem from compound instability in the experimental medium, incomplete dissolution, or degradation of stock solutions.

  • Solution:

    • Stock Solutions: For related compounds, it is recommended to prepare stock solutions fresh. If storage is necessary, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]

    • Solubility: Ensure the compound is fully dissolved in your solvent. Sonication may aid dissolution.

    • pH and Buffer: The stability of carboxylic acids can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound's stability.

Data Presentation

Table 1: General Properties and Storage Recommendations for Related Pyrrole/Pyrrolidine Carboxylic Acids

PropertyPyrrole-2-carboxylic acid(S)-(-)-2-Pyrrolidone-5-carboxylic acidGeneral Unsaturated Carboxylic Acids
Appearance White to light brown powder[8]White crystalline powder[6]Varies
Storage Temp. Room Temperature, keep in dark, sealed dry[8][12]Store in a cool, dry, well-ventilated area[13]Cool, dry place away from incompatible substances[14]
Incompatibilities Strong oxidizing agents, bases[7][14]Oxidizing agents[13]Bases, oxidizing agents, reducing agents[14]
Hazards Skin, eye, and respiratory irritant[15]May cause eye, skin, and respiratory irritation[6]Can be corrosive or flammable[14]

Note: This table presents data for structurally related compounds to provide guidance in the absence of specific data for this compound.

Experimental Protocols

Protocol: General Procedure for Weighing and Preparing a Stock Solution of a Sensitive Solid Compound

  • Preparation:

    • Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.

    • Perform all operations inside a chemical fume hood or on a benchtop with adequate ventilation. If the compound is particularly sensitive to air or moisture, use a glove box.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Use an analytical balance to accurately weigh the desired amount of the solid into a clean, dry container (e.g., a vial or flask).

    • Handle the solid carefully to minimize the creation of dust.[6]

  • Dissolution:

    • Add the desired solvent to the container with the weighed solid.

    • Mix thoroughly to ensure complete dissolution. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Storage of Stock Solution:

    • If the stock solution is not for immediate use, it should be stored appropriately. For many compounds, this involves storing in a tightly sealed container at low temperatures (e.g., -20°C).[11]

    • If the solution will be used multiple times, it is best to divide it into smaller aliquots to avoid repeated freeze-thaw cycles.[11]

  • Cleanup:

    • Clean all equipment used.

    • Dispose of any waste materials according to your institution's guidelines.

Visualizations

G cluster_storage Receiving and Storage cluster_handling Handling and Weighing cluster_solution Solution Preparation Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Dark Place (e.g., 2-8°C) Inspect->Store Inert Consider Storage Under Inert Atmosphere (N2/Ar) Store->Inert Equilibrate Equilibrate to Room Temp Store->Equilibrate Hood Work in Fume Hood Equilibrate->Hood PPE Don Appropriate PPE PPE->Hood Weigh Weigh Desired Amount Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use Immediately Dissolve->Use Aliquot Aliquot for Storage Dissolve->Aliquot If not for immediate use StoreSol Store Aliquots at -20°C Aliquot->StoreSol

Caption: Experimental Workflow for Handling a Sensitive Solid Compound.

G cluster_purity Compound Purity & Stability cluster_solution Solution Issues start Inconsistent Experimental Results? check_appearance Has the solid compound changed appearance? start->check_appearance check_dissolution Is the compound fully dissolved? start->check_dissolution purity_analysis Perform purity analysis (e.g., NMR, LC-MS) check_appearance->purity_analysis Yes check_appearance->check_dissolution No discard Discard and use a fresh batch purity_analysis->discard check_storage Review storage conditions (light, temp, atmosphere) purity_analysis->check_storage sonicate Try vortexing/sonication check_dissolution->sonicate No check_solution_age Is the stock solution old or subjected to freeze-thaw cycles? check_dissolution->check_solution_age Yes check_solvent Verify solvent compatibility sonicate->check_solvent fresh_solution Prepare a fresh solution check_solution_age->fresh_solution Yes end Problem Likely Elsewhere (e.g., Assay Protocol) check_solution_age->end No

Caption: Troubleshooting Guide for Inconsistent Experimental Results.

References

Technical Support Center: Degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. Due to limited publicly available data on this specific molecule, the information provided is based on the established degradation pathways of structurally related pyrrole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, a dihydro-pyrrole carboxylic acid, the most probable degradation pathways are oxidation, hydrolysis, and photodegradation. The electron-rich pyrrole ring and the carboxylic acid group are susceptible to these reactions.

  • Oxidation/Autoxidation: The pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of various oxidized species. Potential products of pyrrole oxidation include 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, and maleimides. In some instances, further reactions can lead to dimers and polypyrroles.[1]

  • Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions, other parts of the molecule or derivatives (e.g., esters) could be susceptible to hydrolysis. For pyrrole derivatives with ester groups, hydrolysis would yield the corresponding carboxylic acid.[1]

  • Photodegradation: Compounds with heterocyclic aromatic ring systems are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, potentially leading to radical cation species that can react with oxygen.[1]

  • Decarboxylation: Similar to other aromatic carboxylic acids, decarboxylation of the pyrrole ring can occur, especially under acidic conditions or at elevated temperatures.[2][3]

Q2: What are the typical degradation products of pyrrole-related compounds?

A2: Depending on the specific degradation pathway, a variety of products can be formed. Oxidation can lead to the formation of 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, dimers, and ultimately, polypyrroles.[1] Succinimide has also been identified as a minor product of air oxidation in some cases.[1] Hydrolysis of ester derivatives will yield the corresponding carboxylic acid.[1]

Q3: What signs indicate that my compound may have degraded?

A3: Visual indicators of degradation can include a change in the color of a solution or the appearance of a precipitate. However, degradation is often not visible. The most reliable way to assess the integrity of your compound is by using analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The appearance of new peaks or a decrease in the area of the parent compound's peak in an HPLC chromatogram are strong indicators of degradation.[4][5]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Potential CauseTroubleshooting Step
Presence of Oxygen Degas solvents before use and maintain an inert atmosphere (e.g., with nitrogen or argon) over the solution.[1]
Exposure to Light Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1][4]
Acidic or Basic Impurities Use high-purity, neutral solvents. If necessary, you can pass the solvent through a plug of neutral alumina.[1]
Presence of Metal Ions Use metal-free spatulas and glassware, or ensure glassware has been acid-washed and thoroughly rinsed with deionized water.[1]
Elevated Temperature If the compound's solubility permits, store solutions at reduced temperatures, such as 2-8 °C or frozen.[1]

Issue 2: Inconsistent Results in Stability Studies

Potential CauseTroubleshooting Step
Variable Storage Conditions Ensure all samples are stored under identical and well-controlled conditions (temperature, humidity, light exposure).[1]
Non-validated Analytical Method Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products.
Excipient Incompatibility If working with a formulation, be aware that impurities or reactive functional groups in excipients could react with your compound. Common issues can arise from peroxides in polymers or aldehydes in sugars.[5]

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[1]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period.[1]

  • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.[1]

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV or fluorescent light) for a specified duration. Keep a control sample in the dark simultaneously.[1]

3. Analysis: At various time points, withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples with the mobile phase to a suitable concentration for analysis by a validated stability-indicating LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.[1]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Products for Pyrrole Derivatives.

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °CDecarboxylation products, ring-opened species.[1]
Base Hydrolysis 0.1 M NaOH, 60 °CRing-opened species, products of deprotonation-facilitated reactions.[1]
Oxidation 3% H₂O₂, Room Temperature3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, succinimide, dimers, polypyrroles.[1]
Thermal Degradation 80 °C (solid and solution)Decarboxylation products, various decomposition products.[1]
Photodegradation UV or visible light exposureRadical cation species, photo-oxidation products.[1]

Visualizations

Potential Degradation Pathways A 2,5-Dihydro-1H-pyrrole- 2-carboxylic acid B Oxidation (O2, light, metal ions) A->B C Hydrolysis (Acid/Base, for derivatives) A->C D Photodegradation (UV/Visible Light) A->D E Decarboxylation (Heat, Acid) A->E F Pyrrolinones, Maleimides, Dimers, Polypyrroles B->F G Ring-Opened Products (for derivatives) C->G H Radical Cations, Photo-oxidation Products D->H I 2,5-Dihydropyrrole + CO2 E->I

Caption: Potential degradation pathways for this compound.

Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Compare with Control H->I J Identify Degradants I->J

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Compound Instability Start Inconsistent Results or Unexpected HPLC Peaks? Q1 Is the solution protected from light? Start->Q1 Action1 Store in amber vials or wrap in foil. Q1->Action1 No Q2 Are solvents degassed and stored under inert gas? Q1->Q2 Yes A1_yes Yes A1_no No Action1->Q2 Action2 Degas solvents and use an inert atmosphere. Q2->Action2 No Q3 Is the storage temperature controlled? Q2->Q3 Yes A2_yes Yes A2_no No Action2->Q3 Action3 Store at a reduced and consistent temperature. Q3->Action3 No Q4 Are high-purity, neutral solvents used? Q3->Q4 Yes A3_yes Yes A3_no No Action3->Q4 Action4 Use high-purity solvents or purify before use. Q4->Action4 No End Consider inherent instability or excipient incompatibility. Conduct forced degradation study. Q4->End Yes A4_yes Yes A4_no No Action4->End

Caption: Troubleshooting logic for unexpected compound instability.

References

"increasing solubility of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid for bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound, and why is its solubility often a challenge?

A1: this compound, also known as 3,4-dehydroproline, is classified as an alpha-amino acid. Its structure contains both a carboxylic acid group and an amino group. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule. Zwitterions often have strong intermolecular interactions, which can lead to high crystal lattice energy and, consequently, poor solubility in aqueous solutions, especially around their isoelectric point (the pH at which the net charge is zero).

Q2: I am having difficulty dissolving the compound in a neutral aqueous buffer for my bioassay. What is the first troubleshooting step?

A2: The first and often most effective step is to adjust the pH of your solvent.[] Since this compound is an amino acid analog, its solubility is highly pH-dependent.[2] Moving the pH away from its isoelectric point will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing solubility.

  • To dissolve the acidic form : Lower the pH by adding a small amount of a biocompatible acid (e.g., HCl). This protonates the carboxylate group, leaving a net positive charge on the amino group.

  • To dissolve the basic form : Increase the pH by adding a small amount of a biocompatible base (e.g., NaOH). This deprotonates the amino group, leaving a net negative charge on the carboxylate group.[3]

Always perform a small-scale test to ensure the pH change does not interfere with your bioassay's stability or outcome.

Q3: pH adjustment is altering my experimental conditions. What other common methods can I use to increase solubility?

A3: If pH modification is not a viable option, several other formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds.[4][5][6] The most common approaches for preclinical studies include using co-solvents, surfactants, and forming inclusion complexes with cyclodextrins.[5][7]

Q4: How do I select an appropriate co-solvent, and what are some common examples?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[][8] The choice of co-solvent depends on the compound's properties and the tolerance of the bioassay system.

Commonly used co-solvents in pharmaceutical development include:

  • Dimethyl Sulfoxide (DMSO) : A powerful, versatile aprotic solvent that can dissolve a wide array of organic materials.[9][10]

  • Polyethylene Glycols (PEGs) : Particularly PEG 400, are frequently used due to their low toxicity.[11][12]

  • Ethanol : A widely used solvent, though its potential effects on cell-based assays must be considered.[11]

  • Propylene Glycol (PG) and Glycerin : Also common choices in formulations.[11][12]

It is crucial to start with a high-concentration stock solution of your compound in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%, often <0.1%) to not affect the biological system.

Q5: What are cyclodextrins and how can they improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble, hydrophobic "guest" molecules within their central cavity, forming a water-soluble "host-guest" inclusion complex.[][16] This complex effectively shields the hydrophobic part of the guest molecule from water, thereby increasing its apparent aqueous solubility without altering the molecule's covalent structure.[13][] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced water solubility and reduced toxicity compared to native cyclodextrins.[]

Data Summary Table

Table 1: Solubility Data for Pyrrole-2-carboxylic acid (CAS 634-97-9)

Solvent Concentration Molarity Notes
Water 5.88 mg/mL 52.93 mM Requires sonication to dissolve.[17]

| DMSO | 25 mg/mL | 225.02 mM | May require warming and sonication.[17] |

Note: This data is for a structurally similar compound and should be used as an estimation only. Experimental determination of solubility for this compound is highly recommended.

Troubleshooting Workflow and Methodologies

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound fails to dissolve in aqueous buffer ph_adjust Step 1: pH Adjustment (See Protocol 1) start->ph_adjust ph_check Is pH adjustment compatible with assay? ph_adjust->ph_check cosolvent Step 2: Use a Co-solvent (See Protocol 2) ph_check->cosolvent No success Success: Compound is solubilized for bioassay ph_check->success Yes, and it worked cosolvent_check Is final co-solvent concentration tolerated? cosolvent->cosolvent_check cyclodextrin Step 3: Use Cyclodextrins (See Protocol 3) cosolvent_check->cyclodextrin No cosolvent_check->success Yes, and it worked cyclodextrin->success Worked fail Consider alternative formulation strategies (e.g., surfactants, solid dispersions) cyclodextrin->fail Did not work G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound Complex Water-Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Water Aqueous Solution (Water)

References

"preventing racemization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid during coupling"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the racemization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid during peptide coupling reactions.

Troubleshooting Guide

High levels of racemization can compromise the stereochemical integrity of your peptide, potentially affecting its biological activity. The following guide addresses common issues encountered during the coupling of this compound and provides targeted solutions.

Issue 1: Significant Racemization Detected After Coupling

  • Possible Cause: Inappropriate choice of coupling reagent.

    • Solution: Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[1] The use of phosphonium or aminium/uronium salt reagents is generally preferred for minimizing racemization. Reagents such as HBTU, HATU, and HCTU are known for their efficiency and lower racemization potential.[1][2] BOP is another effective reagent with minimal racemization, but caution is advised due to the formation of a carcinogenic byproduct.[1]

  • Possible Cause: Presence of a strong base.

    • Solution: The choice and amount of base are critical. Strong bases like N,N-diisopropylethylamine (DIEA) can promote racemization.[3] Consider using a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] It is also crucial to use the minimum necessary amount of base.[3]

  • Possible Cause: Elevated reaction temperature.

    • Solution: Perform coupling reactions at room temperature or below (e.g., 0°C).[5] If utilizing microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization, especially for sensitive amino acids.[6] For instance, reducing the temperature from 80°C to 50°C has been shown to limit racemization for cysteine and histidine.[6]

  • Possible Cause: Prolonged activation time.

    • Solution: Minimize the time the carboxylic acid is activated before the amine component is introduced. Ideally, the activated species should be generated in situ or used immediately.

Issue 2: Inconsistent Racemization Levels Between Batches

  • Possible Cause: Variability in reagent quality or storage.

    • Solution: Ensure that all reagents, especially coupling reagents and bases, are of high purity and stored under the recommended conditions to prevent degradation. Anhydrous conditions are often crucial.

  • Possible Cause: Inconsistent reaction conditions.

    • Solution: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry in every experiment. Utilize calibrated equipment for accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a stereochemically pure enantiomer (typically the L-form in natural amino acids) into a mixture containing both L- and D-enantiomers. For this compound, a chiral molecule, maintaining its stereochemical integrity is crucial as the three-dimensional structure of the final peptide determines its biological activity and therapeutic efficacy. The incorporation of the incorrect D-enantiomer can lead to a loss of activity or altered pharmacological properties.[5]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][5] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral intermediate from either side, resulting in a mixture of L- and D-peptides.[2][5]

Q3: How do coupling additives like HOBt help in preventing racemization?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][7][8] They react with the activated amino acid to form an active ester intermediate (an OBt ester). These esters are more reactive towards the amine component than the oxazolone is to racemizing, thus favoring the desired peptide bond formation and minimizing the opportunity for racemization.[1] However, it is important to note that in some specific cases, such as with proline phenacyl esters, HOBt has been observed to paradoxically increase racemization.[9]

Q4: Can the choice of solvent influence racemization?

A4: Yes, the solvent can play a role. While not as dominant a factor as the coupling reagent or base, the polarity and nature of the solvent can influence reaction rates and intermediate stability. For instance, using a solvent mixture like DCM/DMF might be beneficial in some cases to maintain solubility while potentially reducing racemization compared to using DMF alone.[5]

Q5: Are there any specific recommendations for coupling this compound, given it's a proline analog?

A5: As a cyclic amino acid, this compound is expected to have a lower intrinsic tendency to racemize compared to many other amino acids because the ring structure disfavors the formation of the planar oxazolone intermediate. However, racemization can still occur under harsh conditions. Therefore, the general principles for minimizing racemization should be strictly followed. Using uronium/aminium or phosphonium-based coupling reagents with a weak base at low temperatures is the recommended starting point.

Data Presentation

Coupling Reagent/MethodAdditiveBaseSolventTemperature (°C)% D-Isomer (Racemate)Amino AcidReference/Notes
WSCIHOBt-DMFRTHighPro-phenacyl ester[9]
Mixed Anhydride--THFRTVery LowPro-phenacyl ester[9]
CarbodiimideNone-DCMRTVery LowPro-phenacyl ester[9]
HBTU/HOBtHOBtDIPEADMF75 (Microwave)LowGeneral[6]
HCTU-CollidineDMF50 (Microwave)MinimizedCysteine[6]
DCCHOBt---Significantly ReducedGeneral[2]
BOP----MinimalGeneral[1][10]
HATU-DIPEA/NMMDMFRTLowGeneral[2]

Note: "RT" denotes room temperature. The extent of racemization is highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using HATU

This protocol provides a general method for coupling this compound with minimal racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dichloromethane (DCM) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid-OH in DMF.

    • Add 2.9 equivalents of HATU.

    • Add 6 equivalents of N-methylmorpholine (NMM).

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing and Capping:

    • Wash the resin thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

    • If the coupling is complete, proceed with capping any unreacted amino groups using an acetic anhydride/pyridine/DCM mixture.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps for determining the extent of racemization.

  • Peptide Cleavage and Deprotection:

    • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Peptide Hydrolysis:

    • Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Evaporate the HCl to dryness.

  • Derivatization (Marfey's Method):

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour.[5]

    • Stop the reaction by adding 20 µL of 2 M HCl.

  • HPLC Analysis:

    • Evaporate the solvent and redissolve the derivatized residue in a suitable mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a suitable gradient of acetonitrile in an aqueous buffer.

    • Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[5]

    • Quantify the percentage of the D-isomer by integrating the peak areas.

Visualization

Racemization_Factors Racemization High Racemization of This compound Coupling_Reagent Coupling Reagent Coupling_Reagent->Racemization Influences Base Base Base->Racemization Influences Temperature Temperature Temperature->Racemization Influences Activation_Time Activation Time Activation_Time->Racemization Influences Carbodiimides Carbodiimides (DCC, DIC) Carbodiimides->Coupling_Reagent Additives Additives (HOBt, HOAt) Carbodiimides->Additives Requires Onium_Salts Onium Salts (HATU, HBTU) Onium_Salts->Coupling_Reagent Strong_Base Strong Base (DIEA) Strong_Base->Base Weak_Base Weaker/Hindered Base (NMM, Collidine) Weak_Base->Base High_Temp High Temp (> RT) High_Temp->Temperature Low_Temp Low Temp (0°C - RT) Low_Temp->Temperature Long_Time Prolonged Long_Time->Activation_Time Short_Time Minimized Short_Time->Activation_Time

Caption: Factors influencing racemization and preventative measures.

References

Technical Support Center: Enantiomeric Excess Determination of Chiral Pyrrolidines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the determination of enantiomeric excess of chiral pyrrolidines by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of chiral pyrrolidines.

Question: What are the common causes of poor or no separation between the enantiomers of my chiral pyrrolidine?

Answer:

Poor or no enantiomeric separation is a frequent challenge. The primary reasons often relate to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase. Chiral separations are highly specific, and small changes in the analytical method can significantly impact the outcome.[1]

Troubleshooting Poor Enantiomeric Resolution

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor for achieving separation.[2] For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown good chiral recognition.[3] Consider screening different CSPs. For example, amylose 3,5-dimethylphenylcarbamate and cellulose 3,5-dichlorophenylcarbamate derivatives are effective for 4-substituted pyrrolidin-2-one derivatives.[3]
Suboptimal Mobile Phase Composition The mobile phase, including the organic modifier and any additives, is crucial. For normal-phase chromatography, mixtures of n-hexane and an alcohol (e.g., ethanol or isopropanol) are commonly used.[3][4] Systematically vary the ratio of the organic modifier. For basic pyrrolidines, adding a small amount of an amine like triethylamine (e.g., 0.1-0.2% v/v) to the mobile phase can improve peak shape and resolution.[4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[5]
Incorrect Flow Rate Chiral separations can be sensitive to the flow rate. A lower flow rate often provides better resolution.[2] If you are not achieving baseline separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
Inadequate Temperature Control Temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.[2] Ensure the column compartment temperature is stable. You can investigate the effect of temperature by analyzing your sample at different temperatures (e.g., 20°C, 25°C, 30°C).
Column Overload Injecting too much sample can lead to broadened and overlapping peaks.[2] Reduce the sample concentration or the injection volume.
Need for Derivatization For some chiral pyrrolidines, especially those lacking a chromophore or having poor interaction with the CSP, pre-column derivatization can enhance enantioseparation.[4] Derivatization with an agent like 4-nitrobenzoic acid can improve chromatographic behavior and detection.[4]

Question: Why are my peaks tailing or showing poor shape?

Answer:

Peak tailing in chiral HPLC can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

Troubleshooting Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions Unwanted interactions, especially with residual silanols on silica-based CSPs, can cause peak tailing, particularly for basic compounds like many pyrrolidines.[2] Adding a mobile phase modifier, such as triethylamine for basic analytes, can help to block these active sites and improve peak shape.[4]
Column Contamination or Damage The column may have accumulated contaminants from previous injections, or a void may have formed at the column inlet.[2] Try flushing the column with a strong solvent. If a void is suspected, carefully reversing and flushing the column may help, but replacement is often necessary.[2]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2] Minimize the length and internal diameter of all connecting tubing.
Inappropriate Mobile Phase pH For separations in reversed-phase mode, the pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your pyrrolidine derivative.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for pyrrolidine derivatives?

A1: Polysaccharide-based CSPs are generally the most successful for the enantioseparation of a wide range of chiral compounds, including pyrrolidine derivatives.[3] Specifically, derivatives of amylose and cellulose have demonstrated excellent chiral recognition capabilities for these compounds.[3][6] It is often recommended to screen a few different polysaccharide-based columns to find the optimal one for your specific analyte.[5]

Q2: Do I need to derivatize my chiral pyrrolidine before HPLC analysis?

A2: Not always, but it can be beneficial in certain situations. If your pyrrolidine lacks a UV-active chromophore, derivatization with a UV-absorbing reagent is necessary for detection.[4] Derivatization can also be used to introduce functional groups that enhance the chiral recognition by the stationary phase, leading to better separation.[4][7]

Q3: How do I calculate the enantiomeric excess (e.e.) from my chromatogram?

A3: The enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula is:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. HPLC is a highly accurate and precise method for determining enantiomeric excess.[8][9]

Q4: Can I use a gradient elution for my chiral separation?

A4: While most chiral separations are developed using isocratic elution, gradient elution can sometimes be used.[1] However, isocratic methods are more common because the two enantiomers have very similar chemical properties, and the separation relies heavily on the specific interactions with the CSP.[1] Gradient elution can sometimes complicate method development and reproducibility.

Q5: What are some starting conditions for developing a chiral HPLC method for a novel pyrrolidine?

A5: A good starting point is to screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak AS-H) with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol).[5] A common starting mobile phase composition is 90:10 (v/v) n-hexane:alcohol.[5] For basic pyrrolidines, add 0.1% diethylamine or triethylamine to the mobile phase.[5] Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[4]

Experimental Protocols

Protocol: Determination of Enantiomeric Excess of a Chiral Pyrrolidine Derivative

This protocol provides a general methodology for the determination of the enantiomeric excess of a chiral pyrrolidine derivative using a polysaccharide-based CSP in normal-phase mode.

1. Sample Preparation

  • Dissolve the chiral pyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane:Ethanol (90:10, v/v) with 0.2% Triethylamine[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Injection Volume 10 µL
Detection UV at 254 nm[4]

3. Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

4. System Suitability

  • Inject a racemic standard (50:50 mixture of the enantiomers) to confirm the resolution between the two peaks. The resolution should be ≥ 1.5.

  • Perform replicate injections of the sample to ensure the precision of the measurement. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

Visualizations

experimental_workflow start Start: Chiral Pyrrolidine Sample prep Sample Preparation (Dissolve & Filter) start->prep hplc HPLC Analysis (Chiral Column) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration) data->analysis calc Calculate Enantiomeric Excess (e.e.) analysis->calc end End: Report e.e. calc->end

Caption: Experimental workflow for e.e. determination.

troubleshooting_workflow start Poor or No Enantiomeric Resolution check_csp Is the CSP appropriate for pyrrolidine derivatives? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary modifier ratio Add amine/acid modifier check_mp->optimize_mp No check_flow Is the flow rate too high? check_mp->check_flow Yes optimize_mp->check_flow reduce_flow Decrease the flow rate check_flow->reduce_flow Yes check_temp Is the temperature stable and optimized? check_flow->check_temp No reduce_flow->check_temp optimize_temp Vary column temperature check_temp->optimize_temp No resolved Resolution Achieved check_temp->resolved Yes optimize_temp->resolved

Caption: Troubleshooting decision tree for poor resolution.

parameter_relationships cluster_params Method Parameters resolution Enantiomeric Resolution csp Chiral Stationary Phase (CSP) csp->resolution Primary Influence mp Mobile Phase Composition mp->resolution Strong Influence flow Flow Rate flow->resolution Moderate Influence temp Temperature temp->resolution Moderate Influence

Caption: Key parameters influencing enantiomeric resolution.

References

Validation & Comparative

A Comparative Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid vs. Proline in Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug design, the unique structural properties of the amino acid L-proline are both a powerful tool and a complex challenge. Its cyclic side chain imparts significant conformational rigidity, restricting the backbone dihedral angle phi (φ) and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] This isomerization can act as a molecular switch, regulating protein folding and function.[3] To further harness and control peptide architecture, synthetic analogues of proline are widely employed.

This guide provides an objective comparison between L-proline and a key analogue, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, more commonly known as (S)-3,4-dehydro-L-proline (Dhp) . By introducing a double bond into the pyrrolidine ring, Dhp presents a distinct set of conformational constraints. We will explore these differences through experimental data, offering insight into how each residue can be used to modulate peptide and protein structure.

Structural and Conformational Comparison

The primary chemical difference between Proline (Pro) and 3,4-dehydroproline (Dhp) is the presence of a double bond between the Cγ and Cδ atoms in the Dhp ring. This seemingly minor change has profound implications for the residue's conformational properties.

cluster_Pro L-Proline (Pro) cluster_Dhp (S)-3,4-Dehydro-L-proline (Dhp) Pro Dhp

Figure 1. Chemical structures of L-Proline and (S)-3,4-Dehydro-L-proline.

Pyrrolidine Ring Pucker

Proline's five-membered ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). This puckering is correlated with the cis/trans state of the preceding peptide bond and influences the backbone dihedral angles.[1]

In contrast, the Cγ=Cδ double bond in 3,4-dehydroproline forces the pyrroline ring into a nearly planar or "unpuckered" conformation .[4] This loss of puckering is the primary source of its distinct conformational effects compared to proline.

Amide Bond Isomerization (Cis/Trans)

The energy barrier between the cis and trans conformers of an Xaa-Pro peptide bond is lower than for other amino acids, making the cis isomer significantly populated (typically 5-30%).[3] The preference is influenced by the ring pucker.

The introduction of the double bond in Dhp modifies this equilibrium. While one study of N-acetyl derivatives in solution found that the trans/cis ratio was almost unchanged compared to proline, crystal structure analysis of other Dhp-containing peptides reveals a strong preference for a specific isomer depending on the context.[4][5] For example, acetyl-L-3,4-dehydroproline amide was found to adopt a cis conformation in its crystal structure, a novelty for such a derivative at the time of discovery.[5] This suggests that the flattened ring of Dhp can be exploited to stabilize either the cis or trans isomer depending on the surrounding sequence and environment.

Compound / Peptide ContextIsomer PreferenceMethod
N-acetyl-Proline derivativesExhibits a mixture of trans and cis isomers in solution.NMR Spectroscopy
N-acetyl-Dhp derivativestrans/cis equilibrium is almost unchanged compared to Proline derivatives in solution.[4]NMR Spectroscopy
Acetyl-L-3,4-dehydroproline amideContains a tertiary amide bond in the cis conformation in the solid state.[5]X-ray Crystallography
t-Boc-L-3,4-dehydroproline amideAdopts a trans conformation in the solid state.[5]X-ray Crystallography

Table 1. Comparison of cis/trans amide bond isomerism in Proline and 3,4-Dehydroproline derivatives.

Backbone Dihedral Angles (Φ, Ψ)

Proline's ring structure restricts the backbone dihedral angle Φ to a narrow range of approximately -65° ± 25°.[6] The angle Ψ is less restricted but is coupled to the ring pucker. The conformational constraints of Dhp lead to different preferences in the allowable (Φ, Ψ) space. Crystal structure data shows that while proline amides may favor conformations typical of a right-handed α-helix, Dhp derivatives can be constrained to a collagen-like conformation.[5]

CompoundΦ (phi) AngleΨ (psi) AngleResulting Conformation
Typical Proline Amides~ -60°~ -40°Right-handed α-helical[5]
t-Boc-L-3,4-dehydroproline amide-59.5°152.1°Collagen-like[5]
Acetyl-L-3,4-dehydroproline amide-76.8°156.4°Collagen-like[5]

Table 2. Comparison of backbone dihedral angles (Φ, Ψ) from solid-state crystal structures.

Influence on Secondary Structures

The distinct conformational preferences of Pro and Dhp directly impact their ability to promote or stabilize specific secondary structures, most notably β-turns.

  • Proline is a potent β-turn inducer, frequently found at the i+1 position of type I and type II turns.[7] The cis isomer of proline is a defining feature of the type VI β-turn.[8]

  • 3,4-Dehydroproline , by virtue of its planar ring and altered Ψ angle preference, can also be used to stabilize turn structures. Its rigid, collagen-like conformation can serve as a potent conformational constraint, locking a peptide backbone into a desired turn geometry.

Experimental Methodologies

A systematic comparison of the conformational effects of Proline versus 3,4-dehydroproline typically follows a workflow of synthesis, purification, and detailed structural analysis.

cluster_workflow Experimental Workflow for Conformational Comparison cluster_analysis A Peptide Design (e.g., Ac-X-Pro-NH2 vs. Ac-X-Dhp-NH2) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (Mass Spectrometry) D->E F Conformational Analysis E->F G NMR Spectroscopy (Solution Structure, cis/trans ratio) F->G H Circular Dichroism (Secondary Structure) F->H I X-ray Crystallography (Solid-State Structure) F->I J Data Comparison & Interpretation I->J

Figure 2. Workflow for comparing Pro and Dhp effects on peptide conformation.

Peptide Synthesis: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The synthesis of model peptides for comparison is routinely achieved via automated or manual Solid-Phase Peptide Synthesis (SPPS).[9]

  • Resin Preparation: A suitable solid support, such as Rink Amide resin (for a C-terminal amide), is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin (or the growing peptide chain) is removed using a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Dhp-OH) is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA). This activated amino acid is added to the resin to form the peptide bond. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.[10]

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: The crude peptide is precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying peptide conformation and dynamics in solution.[11]

  • Sample Preparation: A lyophilized peptide sample (1-2 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Used for initial assessment and to determine the trans/cis isomer ratio by integrating the distinct signals for each conformer.[3]

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance constraints used for 3D structure calculation.

    • 2D COSY (Correlation Spectroscopy): Provides information on scalar-coupled (J-coupled) protons, which is crucial for determining ring pucker from ³J(H,H) coupling constants.[12]

  • Data Analysis:

    • Resonance Assignment: All proton signals are assigned to specific atoms in the peptide sequence.

    • Structural Restraints: NOE cross-peak intensities are converted into distance restraints. ³J(Hα,Hβ) coupling constants are used to restrain dihedral angles and assess ring pucker.

    • Structure Calculation: Computational software (e.g., CYANA, XPLOR-NIH) is used to calculate an ensemble of 3D structures that satisfy the experimental restraints.

Conclusion

The substitution of proline with 3,4-dehydroproline is a powerful strategy in peptidomimetic design. The introduction of a Cγ=Cδ double bond flattens the pyrrolidine ring, which fundamentally alters its conformational landscape compared to the puckered ring of proline. This leads to distinct preferences for backbone dihedral angles, often favoring more extended, collagen-like structures, and provides a different context for the cis/trans amide bond equilibrium.[4][5] For researchers aiming to impose rigid conformational constraints, stabilize specific secondary structures like β-turns, or modulate the dynamics of the peptide backbone, 3,4-dehydroproline offers a valuable and structurally distinct alternative to its natural counterpart. A thorough understanding of these differences, supported by the experimental methodologies outlined here, is crucial for the rational design of novel peptides with tailored structures and functions.

References

A Comparative Analysis of the Biological Activities of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and Pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related heterocyclic compounds: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (L)-3,4-dehydroproline, and Pyrrole-2-carboxylic acid. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct biological profiles, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound primarily acts as a proline analogue, significantly impacting collagen synthesis through the inhibition of prolyl hydroxylase. In contrast, Pyrrole-2-carboxylic acid is recognized for its potent inhibition of proline racemase, an enzyme crucial for certain bacteria and parasites, and also exhibits notable antifungal properties.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of each compound.

Table 1: Biological Activity of this compound (L-3,4-dehydroproline)

Biological TargetActivityConcentrationCell/SystemReference
Prolyl HydroxylaseMarked reduction in specific activity0.2 mMMammalian Cell Cultures[1][2]
Collagen Synthesis40% reduction of [14C]hydroxyproline (cell layer)1 mM3T3 Cells[1][2][3]
Collagen Synthesis70% reduction of [14C]hydroxyproline (medium)1 mM3T3 Cells[1][2][3]

Table 2: Biological Activity of Pyrrole-2-carboxylic acid

Biological TargetActivityConcentrationEnzyme/SystemReference
Proline Racemase50% Inhibition3.6 x 10⁻⁴ MProline Racemase[4][5]
Proline Racemase98% Inhibition5.7 x 10⁻² MProline Racemase[4][5]
Aspergillus niger58% reduction in spore viability (as CS-PCA biocomposite)Not Specifiedin vitro[6]

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of Prolyl Hydroxylase and the HIF-1 Signaling Pathway

(L)-3,4-dehydroproline acts as a proline analogue and is hypothesized to be a suicide inhibitor of prolyl hydroxylase.[7] This enzyme is critical for the post-translational hydroxylation of proline residues in collagen, a step essential for its structural stability.[8][9] By inhibiting prolyl hydroxylase, 3,4-dehydroproline disrupts collagen synthesis and secretion.[1][2][3]

Prolyl hydroxylases (specifically PHD1, PHD2, and PHD3) are also key regulators of the Hypoxia-Inducible Factor (HIF-1) signaling pathway.[10][11][12] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF-1, leading to its degradation. Inhibition of PHDs by compounds like 3,4-dehydroproline can stabilize HIF-1α, allowing it to promote the transcription of genes involved in cellular responses to hypoxia. This pathway is a significant target in cancer research.[13]

Prolyl_Hydroxylase_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition PHD Prolyl Hydroxylase (PHD) HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 2,5-Dihydro-1H-pyrrole -2-carboxylic acid PHD_inhibited Prolyl Hydroxylase (PHD) Inhibitor->PHD_inhibited Inhibition HIF1a_stable HIF-1α (stable) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Gene_Transcription Gene Transcription HRE->Gene_Transcription

Inhibition of Prolyl Hydroxylase by this compound and its effect on the HIF-1 pathway.
Pyrrole-2-carboxylic acid: Inhibition of Proline Racemase and Antifungal Action

Pyrrole-2-carboxylic acid is a potent competitive inhibitor of proline racemase, acting as a transition-state analogue.[14] Proline racemases are enzymes found in certain bacteria and parasites, such as Trypanosoma cruzi, that catalyze the interconversion of L- and D-proline.[14][15] This process is essential for the metabolism and pathogenesis of these organisms.[3][16] The inhibition of proline racemase is a validated therapeutic strategy against diseases like Chagas' disease.

The antifungal mechanism of pyrrole-2-carboxylic acid against fungi like Aspergillus niger is believed to involve the induction of oxidative stress, leading to damage of the cell membrane and cell wall.[6]

Proline_Racemase_Inhibition cluster_enzyme_reaction Proline Racemase Catalysis cluster_inhibition Inhibition Mechanism L_Proline L-Proline Proline_Racemase Proline Racemase L_Proline->Proline_Racemase D_Proline D-Proline Proline_Racemase->D_Proline Inhibitor Pyrrole-2-carboxylic acid (Transition-State Analogue) Proline_Racemase_inhibited Proline Racemase Inhibitor->Proline_Racemase_inhibited Competitive Inhibition

Competitive inhibition of Proline Racemase by Pyrrole-2-carboxylic acid.

Experimental Protocols

Prolyl Hydroxylase Activity Assay

The activity of prolyl hydroxylase is typically measured by monitoring the formation of hydroxyproline from a proline-containing substrate. A common method involves:

  • Cell Culture: Mammalian cells (e.g., 3T3 fibroblasts) are cultured in a suitable medium.[1][2][3]

  • Treatment: The cells are exposed to varying concentrations of the inhibitor (e.g., 0.2 mM L-3,4-dehydroproline) for a specified duration.[1][2]

  • Radiolabeling: A radiolabeled precursor, such as [¹⁴C]proline, is added to the culture medium.[1][3]

  • Harvesting and Separation: After incubation, the cell layer and medium are separated. Proteins are precipitated and hydrolyzed.[1][3]

  • Quantification: The amount of [¹⁴C]hydroxyproline is quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC), followed by scintillation counting.[1][3]

  • Data Analysis: The specific activity of prolyl hydroxylase is calculated and compared between treated and untreated cells.

Proline Racemase Inhibition Assay

The inhibition of proline racemase can be assessed by measuring the conversion of L-proline to D-proline or vice versa. A representative protocol includes:

  • Enzyme Preparation: Purified proline racemase is obtained from a source organism (e.g., Clostridium sticklandii or recombinant Trypanosoma cruzi).[15]

  • Reaction Mixture: The reaction is set up in a buffer solution containing the enzyme, the substrate (e.g., L-proline), and the inhibitor (pyrrole-2-carboxylic acid) at various concentrations.[4][5][17]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.[17]

  • Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of an acid.

  • Product Quantification: The amount of the product (D-proline) is determined using methods such as HPLC with a chiral column or by coupling the reaction to a D-amino acid oxidase-based assay.

  • Data Analysis: The percentage of inhibition is calculated, and kinetic parameters like IC₅₀ or Kᵢ can be determined from dose-response curves.[4][5]

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of antifungal compounds is often determined using a broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Aspergillus niger) is prepared.

  • Compound Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This compound and Pyrrole-2-carboxylic acid, despite their structural similarities, exhibit distinct and specific biological activities. The former is a potent inhibitor of prolyl hydroxylase with implications for collagen-related disorders and cancer, while the latter targets proline racemase, offering a promising avenue for developing novel antimicrobial and antiparasitic agents. The experimental data and methodologies presented in this guide provide a foundation for further research and development of these compounds and their derivatives for various therapeutic applications.

References

Unveiling the Potential of 2,5-Dihydropyrrole Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory effects of novel 2,5-dihydropyrrole derivatives on cyclooxygenase (COX) enzymes reveals a promising new class of anti-inflammatory agents. This guide provides a comparative analysis of their performance against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The quest for safer and more effective anti-inflammatory drugs has led researchers to explore novel chemical scaffolds that can selectively target the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive cyclooxygenase-1 (COX-1) enzyme.[1][2] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with undesirable side effects such as gastrointestinal complications.[2][3][4] A series of novel pyrrole and its derivatives, including 2,5-dihydropyrroles and pyrrolizines, have been synthesized and evaluated for their potential as COX inhibitors.[3][4][5][6]

Comparative Inhibitory Activity

The inhibitory potency of novel pyrrolizine derivatives was evaluated against both COX-1 and COX-2 enzymes and compared with the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor celecoxib.[6] The results, expressed as half-maximal inhibitory concentration (IC50), demonstrate that these novel compounds exhibit significant COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Indomethacin (Non-selective) ---
Celecoxib (COX-2 selective) ---
Compound 12 5.690.946.05
Compound 13 4.880.855.74
Compound 14 3.451.192.90
Compound 15 2.450.862.85
Compound 16 4.550.915.00
Compound 17 5.110.885.81
Compound 18 3.981.372.91
Data adapted from a study on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives.[6]

Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were tested and showed potent inhibition of both COX-1 and COX-2, with some compounds demonstrating greater COX-2 selectivity than the reference drug, meloxicam.[7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Meloxicam 1.81 ± 0.111.01 ± 0.081.79
Compound A 1.25 ± 0.090.53 ± 0.042.36
Compound B 2.15 ± 0.150.89 ± 0.072.42
Compound C 2.53 ± 0.180.95 ± 0.072.66
Compound D 1.55 ± 0.111.21 ± 0.091.28
Compound E 1.98 ± 0.140.69 ± 0.052.87
Data adapted from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives.[7]

COX Enzyme Signaling Pathway

The anti-inflammatory action of these compounds stems from their ability to inhibit COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[1][4]

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Stomach_Lining_Protection Stomach Lining Protection Prostacyclins->Stomach_Lining_Protection Inhibitors 2,5-Dihydropyrrole Derivatives & NSAIDs Inhibitors->COX_Enzymes

Caption: The COX enzyme signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of 2,5-dihydropyrrole derivatives and NSAIDs.

Experimental Protocols

The validation of the inhibitory effects of these compounds relies on robust in vitro and ex vivo assays.

In Vitro Purified Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.[8][9]

  • Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.[8]

  • Compound Preparation : Test compounds are serially diluted to generate a range of concentrations.[9]

  • Pre-incubation : The test compound is pre-incubated with either COX-1 or COX-2 enzyme for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[9][10]

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]

  • Reaction Termination : After a set incubation time (e.g., 2-10 minutes), the reaction is terminated, often by adding hydrochloric acid.[9][10]

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) or enzyme-linked immunosorbent assay (ELISA).[10][11][12]

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8][9]

Human Whole Blood Assay (Ex Vivo)

This assay assesses the inhibitory effects of compounds in a more physiologically relevant environment.[8][13][14]

  • Blood Collection : Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.[8]

  • COX-1 Assay (Thromboxane B2 Production) :

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.

    • TXB2 levels in the serum are quantified using a specific radioimmunoassay (RIA) or ELISA.[8]

  • COX-2 Assay (Prostaglandin E2 Production) :

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.

    • PGE2 levels in the plasma are quantified using RIA or ELISA.[8]

  • Data Analysis : The IC50 values for the inhibition of COX-1 and COX-2 are calculated, and the COX-2 selectivity is determined.[8]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay (Whole Blood) Purified_Enzymes Purified COX-1 & COX-2 Enzymes Compound_Incubation Incubate with 2,5-Dihydropyrrole Derivatives Purified_Enzymes->Compound_Incubation Add_Substrate Add Arachidonic Acid Compound_Incubation->Add_Substrate Quantify_Product Quantify PGE2 (LC-MS/MS or ELISA) Add_Substrate->Quantify_Product Calculate_IC50_InVitro Calculate IC50 & SI Quantify_Product->Calculate_IC50_InVitro Whole_Blood Whole Blood Samples COX1_Branch COX-1 Pathway Whole_Blood->COX1_Branch COX2_Branch COX-2 Pathway Whole_Blood->COX2_Branch Clotting Induce Clotting COX1_Branch->Clotting LPS_Stimulation LPS Stimulation COX2_Branch->LPS_Stimulation Quantify_TXB2 Quantify TXB2 Clotting->Quantify_TXB2 Quantify_PGE2 Quantify PGE2 LPS_Stimulation->Quantify_PGE2 Calculate_IC50_ExVivo Calculate IC50 & SI Quantify_TXB2->Calculate_IC50_ExVivo Quantify_PGE2->Calculate_IC50_ExVivo

Caption: A generalized experimental workflow for validating the inhibitory effects of 2,5-dihydropyrrole derivatives on COX enzymes using in vitro and ex vivo assays.

Conclusion

The preliminary data on 2,5-dihydropyrrole and related pyrrolizine derivatives highlight their potential as a new generation of selective COX-2 inhibitors. Their favorable selectivity indices suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profile for the management of inflammatory conditions.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline and its derivatives play a pivotal role due to the unique conformational restrictions they impose on the peptide backbone. This guide provides a comparative framework for the conformational analysis of peptides containing 2,5-Dihydro-1H-pyrrole-2-carboxylic acid , an unsaturated proline analog. While direct, comprehensive experimental comparisons for this specific analog are not extensively available in published literature, this guide outlines the established methodologies and expected conformational effects by drawing parallels with well-studied proline analogs.

Introduction to Proline Analogs and Conformational Control

Proline's cyclic structure restricts the Ramachandran space of the preceding residue and influences the cis-trans isomerization of the Xaa-Pro peptide bond.[1] Modifications to the proline ring, such as substitution or the introduction of unsaturation, can further refine these conformational preferences, offering a toolkit for rational peptide design.[1] this compound, with its Cα-Cβ double bond, presents a unique structural element that is anticipated to flatten the pyrrolidine ring and alter its pucker, thereby influencing the local and global conformation of the peptide.

Alternative Proline Analogs for Comparison

A thorough conformational analysis of peptides containing this compound necessitates comparison with other relevant proline analogs to delineate its specific effects. Key comparators include:

  • L-Proline: The natural, saturated counterpart, serving as the baseline for comparison.

  • (2S,4R)-4-Hydroxyproline (Hyp): A common post-translationally modified proline found in collagen, known to influence thermal stability.

  • 3,4-Dehydro-L-proline: An unsaturated analog with a Cγ-Cδ double bond, which alters the ring pucker and has been studied for its effect on peptide conformation.

  • Thiazolidine-4-carboxylic acid (Thz): A heteroatomic analog where the Cγ is replaced by a sulfur atom, impacting ring geometry and electronic properties.

  • Azetidine-2-carboxylic acid (Aze): A smaller, four-membered ring analog that imposes different backbone constraints.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. A common solvent system for mimicking a membrane environment is a mixture of water and trifluoroethanol (TFE).

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The chemical shift dispersion of amide protons is a good indicator of a well-structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their nitrogen atoms, providing information on the electronic environment of each peptide bond.

Data Analysis: The collected NMR data is used to:

  • Assign all proton and carbon resonances to specific atoms in the peptide sequence.

  • Identify short, medium, and long-range NOEs to generate distance restraints.

  • Calculate dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)) using the Karplus equation.

  • Generate a family of 3D structures using molecular dynamics or simulated annealing programs (e.g., GROMACS, AMBER) that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[2]

Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of approximately 50-100 µM. The buffer should not have significant absorbance in the far-UV region (190-250 nm).

Data Acquisition:

  • CD spectra are recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Spectra are typically the average of multiple scans to improve the signal-to-noise ratio.

  • Measurements can be performed at different temperatures to assess thermal stability.

Data Analysis: The resulting CD spectrum provides a qualitative assessment of the secondary structure:

  • α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

  • Random coil: Exhibits a strong negative band around 200 nm.

  • Polyproline II (PPII) helix: Characterized by a weak positive band around 228 nm and a strong negative band around 206 nm.

Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Data Presentation: Comparative Conformational Parameters

Quantitative data from NMR and CD analyses should be summarized in tables for clear comparison.

Table 1: Comparison of Key Dihedral Angles (in degrees) for a Model Peptide Ac-X-Ala-NHMe Determined by NMR Spectroscopy

Proline Analog (X)φ (X)ψ (X)ω (Ala-X)Ring Pucker
L-Proline-60 ± 5-45 ± 10175 ± 5 (trans)Cγ-exo / Cγ-endo
This compound tbdtbdtbdExpected to be flatter
3,4-Dehydro-L-proline-65 ± 5-30 ± 10178 ± 5 (trans)Cγ-endo
(2S,4R)-4-Hydroxyproline-70 ± 5-35 ± 10176 ± 5 (trans)Cγ-exo

tbd: to be determined experimentally.

Table 2: Secondary Structure Estimation (%) from Circular Dichroism Spectra

Peptide containing:α-Helixβ-SheetTurnRandom CoilPPII Helix
L-Proline5203540-
This compound tbdtbdtbdtbdtbd
3,4-Dehydro-L-proline8154532-
(2S,4R)-4-Hydroxyproline10253035-

tbd: to be determined experimentally.

Mandatory Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_results Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating proline analogs) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, 2D TOCSY, NOESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD Structure 3D Structure Determination NMR->Structure Secondary_Structure Secondary Structure Quantification CD->Secondary_Structure Computational Computational Modeling (MD Simulations) Structure->Computational Comparison Comparative Analysis Structure->Comparison Secondary_Structure->Comparison

Caption: Workflow for the synthesis and conformational analysis of peptides containing proline analogs.

Logical Comparison of Proline Analogs

logical_comparison cluster_analogs Proline Analogs cluster_properties Conformational Properties Pro L-Proline (Saturated) Ring_Pucker Ring Pucker Pro->Ring_Pucker Backbone_Dihedrals Backbone Dihedrals (φ, ψ, ω) Pro->Backbone_Dihedrals Secondary_Structure Secondary Structure Propensity (β-turn, PPII) Pro->Secondary_Structure Cis_Trans Cis/Trans Isomerism Pro->Cis_Trans DHPCA This compound (Unsaturated) DHPCA->Ring_Pucker DHPCA->Backbone_Dihedrals DHPCA->Secondary_Structure DHPCA->Cis_Trans DehydroPro 3,4-Dehydroproline (Unsaturated) DehydroPro->Ring_Pucker DehydroPro->Backbone_Dihedrals DehydroPro->Secondary_Structure DehydroPro->Cis_Trans Hyp Hydroxyproline (Substituted) Hyp->Ring_Pucker Hyp->Backbone_Dihedrals Hyp->Secondary_Structure Hyp->Cis_Trans Thz Thiazolidine (Heteroatomic) Thz->Ring_Pucker Thz->Backbone_Dihedrals Thz->Secondary_Structure Thz->Cis_Trans

Caption: Logical framework for comparing the conformational impact of various proline analogs.

Expected Conformational Impact of this compound

The introduction of a double bond between Cα and Cβ in the pyrrolidine ring of this compound is expected to have significant conformational consequences:

  • Ring Planarity: The sp² hybridization of Cα and Cβ will lead to a more planar ring structure compared to the puckered conformations (Cγ-endo and Cγ-exo) of proline. This planarity will likely restrict the φ dihedral angle more severely.

  • Backbone Dihedrals: The altered ring geometry will directly influence the allowed ψ dihedral angle, potentially favoring specific secondary structures like β-turns or extended conformations.

  • Cis/Trans Isomerization: The electronic effects of the double bond could alter the energy barrier for cis-trans isomerization of the preceding peptide bond, potentially favoring one isomer over the other compared to proline.

  • Secondary Structure Propensity: The unique conformational constraints may predispose peptides to adopt specific turn types or other ordered structures that are less populated when proline is present.

Conclusion

A systematic conformational analysis of peptides containing this compound, benchmarked against established proline analogs, is crucial for understanding its potential in peptide-based drug design and chemical biology. By employing a combination of high-resolution NMR spectroscopy, circular dichroism, and computational modeling, researchers can elucidate the precise structural consequences of this unique unsaturated proline mimetic. The methodologies and comparative framework presented in this guide provide a robust roadmap for such investigations, paving the way for the rational design of novel peptides with tailored conformational properties and enhanced biological functions.

References

"2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a constrained proline analog for collagen mimetic peptides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of constrained proline analogs used in the design of collagen mimetic peptides (CMPs). While the primary focus of this guide was intended to be on 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a thorough review of the current scientific literature did not yield specific studies on its incorporation into CMPs and its direct comparison with other analogs. Therefore, this guide will focus on a comparative analysis of other well-documented constrained proline analogs: Proline (Pro) , 4(R)-Hydroxyproline (Hyp) , and 3,4-Dehydroproline .

The stability and biological activity of collagen and CMPs are critically dependent on the conformational rigidity of the proline ring. Modifying the proline ring through the introduction of constraints, such as unsaturation or hydroxylation, can significantly impact the triple helix stability and folding. This guide summarizes key experimental data and methodologies to aid researchers in the selection and design of proline analogs for their specific applications.

Comparative Performance of Proline Analogs

The thermal stability of collagen mimetic peptides is a key indicator of the successful formation and stability of the triple helix. This stability is quantified by the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. The following table summarizes the thermal stability of CMPs incorporating Proline, 4(R)-Hydroxyproline, and findings related to 3,4-Dehydroproline.

Proline AnalogPeptide Sequence ContextMelting Temperature (Tm) (°C)Key Findings
Proline (Pro) (Pro-Pro-Gly)₁₀~24Forms a stable triple helix, but with lower thermal stability compared to Hyp-containing peptides.
4(R)-Hydroxyproline (Hyp) (Pro-Hyp-Gly)₁₀~58Significantly enhances the thermal stability of the collagen triple helix.[1] The hydroxyl group is thought to contribute to stability through stereoelectronic effects and by organizing a stabilizing hydration network.
3,4-Dehydroproline N/A (in vitro studies)N/A (destabilizing effect)Studies have shown that 3,4-dehydroproline can be incorporated into collagen but it inhibits the action of prolyl hydroxylase, an enzyme crucial for collagen maturation.[2] This inhibition leads to a decrease in hydroxyproline content and subsequently destabilizes the collagen triple helix.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of collagen mimetic peptides. Below are generalized methodologies based on common practices in the field.

1. Peptide Synthesis:

  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for synthesizing CMPs.

  • Resin: A suitable resin, such as Rink Amide resin, is used to support the growing peptide chain.

  • Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide using a solution of piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

2. Circular Dichroism (CD) Spectroscopy:

  • Purpose: CD spectroscopy is used to confirm the formation of the collagen triple helix and to determine its thermal stability.

  • Sample Preparation: Purified peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), at a specific concentration (e.g., 0.2 mg/mL).

  • Measurement: CD spectra are recorded at a low temperature (e.g., 4°C) to confirm the presence of the characteristic triple helix signal, which includes a positive peak around 225 nm and a negative peak around 200 nm.[4]

  • Thermal Denaturation: To determine the melting temperature (Tm), the sample is heated at a controlled rate (e.g., 10°C/hour), and the CD signal at 225 nm is monitored. The Tm is the midpoint of the thermal transition curve.[5]

Visualizing the Impact of Proline Analogs

The following diagrams illustrate the conceptual workflow for evaluating constrained proline analogs and the signaling pathway affected by 3,4-dehydroproline.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization CD_Spec Circular Dichroism Spectroscopy Characterization->CD_Spec Thermal_Melt Thermal Denaturation CD_Spec->Thermal_Melt Data_Analysis Data Analysis & Comparison Thermal_Melt->Data_Analysis

Caption: Experimental workflow for comparing constrained proline analogs.

signaling_pathway Procollagen Procollagen Chain Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase substrate Dehydroproline 3,4-Dehydroproline Dehydroproline->Prolyl_Hydroxylase inhibits Hydroxylation Hydroxylation of Proline Prolyl_Hydroxylase->Hydroxylation catalyzes Unstable_Helix Unstable Triple Helix Prolyl_Hydroxylase->Unstable_Helix reduced activity leads to Stable_Helix Stable Triple Helix Hydroxylation->Stable_Helix

Caption: Inhibition of prolyl hydroxylase by 3,4-dehydroproline.

References

"inhibitory kinetics of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid on proline racemase"

Author: BenchChem Technical Support Team. Date: December 2025

Proline Racemase and its Inhibition

Proline racemase is an enzyme that catalyzes the interconversion of L-proline and D-proline. This enzyme is a potential therapeutic target, particularly in the context of diseases caused by trypanosomes. The catalytic mechanism involves two cysteine residues in the active site that facilitate the removal and addition of a proton at the α-carbon of proline, proceeding through a planar transition state. Molecules that mimic this planar transition state, such as 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as Δ¹-pyrroline-2-carboxylate) and pyrrole-2-carboxylic acid, act as potent competitive inhibitors.[1][2]

Comparative Inhibitory Kinetics

The following table summarizes the available quantitative data on the inhibition of proline racemase from Clostridium sticklandii by various compounds. The data is primarily based on the work of Cardinale & Abeles (1968).[3][4] For context, the Michaelis-Menten constants (Km) for the natural substrates, D- and L-proline, are also included.

CompoundConcentration (M)Percent Inhibition (%)Inhibitory Constant (Ki / IC50)Type of InhibitionReference
Substrates
L-Proline--Km = 3.8 mM-[4][5]
D-Proline--Km = 2.3 mM-[4][5]
Inhibitors
This compoundNot specifiedNot specifiedNot specifiedTransition-state analogue[5]
Pyrrole-2-carboxylate5.7 x 10⁻²98IC50 ≈ 3.6 x 10⁻⁴ M (360 µM)Competitive[3][4]
3.6 x 10⁻⁴50[3][4]
2-Thiophenecarboxylate5.7 x 10⁻²73Not determinedNot determined[3][4]
Pipecolate1.1 x 10⁻¹18Not determinedNot determined[3][4]
2-Furoate5.7 x 10⁻²11Not determinedNot determined[3][4]
Tetrahydrofuroate1.1 x 10⁻¹10Not determinedNot determined[3][4]
Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylateNot specifiedNot specifiedKi = 111 ± 15 mMNoncompetitive[6]
7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate1.425 x 10⁻¹29Not determinedNot determined[6]

Visualizing the Mechanism and Experimental Workflow

To better understand the inhibition of proline racemase, the following diagrams illustrate the proposed catalytic mechanism and a typical experimental workflow for an inhibition assay.

ProlineRacemaseMechanism cluster_enzyme Proline Racemase Active Site cluster_TS Planar Transition State cluster_inhibitor Inhibitor Action Enzyme_L Enzyme (L-Proline form) Enzyme_TS Enzyme-Transition State Complex Enzyme_L->Enzyme_TS L-Proline binds Enzyme_D Enzyme (D-Proline form) Enzyme_TS->Enzyme_D Proton transfer Enzyme_D->Enzyme_L D-Proline dissociates and L-Proline binds TS Proline (planar α-carbon) Inhibitor 2,5-Dihydro-1H-pyrrole- 2-carboxylic acid Inhibitor->Enzyme_TS Binds tightly

Caption: Proposed mechanism of proline racemase and inhibition.

InhibitionAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Proline Racemase Solution Reaction_Setup Set up reaction mixtures: Buffer, Enzyme, Inhibitor (varied concentrations) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare L-Proline (or D-Proline) Stock Initiation Initiate reaction by adding Substrate Substrate_Prep->Initiation Inhibitor_Prep Prepare Inhibitor Stock Solutions (e.g., this compound) Inhibitor_Prep->Reaction_Setup Reaction_Setup->Initiation Incubation Incubate at constant temperature Initiation->Incubation Termination Stop reaction at specific time points Incubation->Termination Quantification Quantify product formation (e.g., Ninhydrin assay, HPLC, or polarimetry) Termination->Quantification Kinetics Calculate initial reaction velocities (v₀) Quantification->Kinetics Plotting Generate Lineweaver-Burk or Dixon plots Kinetics->Plotting Determination Determine Ki and/or IC50 values Plotting->Determination

Caption: Workflow for a proline racemase inhibition assay.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory kinetics of compounds against proline racemase, based on established methodologies.

Materials and Reagents
  • Purified proline racemase enzyme

  • L-proline and D-proline

  • Inhibitor compound (e.g., this compound)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol)

  • Ninhydrin reagent (for colorimetric detection)

  • Glacial acetic acid

  • Toluene

  • Spectrophotometer or microplate reader

Enzyme Assay Procedure (Colorimetric Method)

This protocol is adapted from the method of Cardinale and Abeles (1968), which measures the conversion of L-proline to D-proline.

  • Preparation of Reaction Mixtures:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, a fixed concentration of proline racemase, and varying concentrations of the inhibitor.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the mixtures at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of L-proline to each tube. The final volume of the reaction mixture is typically 100-200 µL.

  • Incubation and Termination:

    • Incubate the reactions at 37°C for a predetermined time, ensuring that the reaction remains in the linear range (typically 10-30 minutes).

    • Terminate the reaction by adding an equal volume of glacial acetic acid.

  • Color Development and Measurement:

    • Add the ninhydrin reagent to each tube.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 30 minutes) to allow for color development. The reaction with D-proline in the presence of ninhydrin under acidic conditions produces a characteristic color.

    • After cooling, extract the chromophore into toluene by vigorous vortexing.

    • Measure the absorbance of the toluene layer at the appropriate wavelength (e.g., 520 nm) using a spectrophotometer.

Data Analysis
  • Calculation of Initial Velocities:

    • Generate a standard curve using known concentrations of D-proline to correlate absorbance with the amount of product formed.

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

  • Determination of IC50:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determination of Ki and Inhibition Type:

    • To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (L-proline) and the inhibitor.

    • Generate a Lineweaver-Burk plot (1/v₀ versus 1/[S]) for each inhibitor concentration.

    • The pattern of the lines on the plot will indicate the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive).

    • For competitive inhibition, the Ki can be calculated from the x-intercepts of the lines. For other types of inhibition, replots of the slopes or y-intercepts versus inhibitor concentration are used to determine Ki.

This guide provides a framework for comparing the inhibitory effects of this compound and other compounds on proline racemase. Further experimental studies are required to determine the precise kinetic parameters of this compound and to fully elucidate its potential as a therapeutic agent.

References

Probing Peptide Backbone Dynamics: A Comparative Guide to Cis-Trans Isomerization in Peptides Containing Proline and its Unsaturated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is paramount for rational drug design and elucidating biological function. The presence of proline and its analogs introduces a unique conformational feature: the cis-trans isomerization of the Xaa-Pro peptide bond. This equilibrium and the kinetics of interconversion can significantly impact peptide and protein structure, folding, and molecular recognition. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) evidence for cis-trans isomerization in peptides, focusing on the well-characterized proline residue and its unsaturated analog, 3,4-dehydroproline, as a proxy to understand the potential behavior of peptides incorporating 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

While direct experimental data on peptides containing this compound is limited in the current literature, the analysis of structurally similar analogs like 3,4-dehydroproline provides valuable insights into how ring unsaturation influences the conformational preferences of the peptide backbone.

The Pivotal Role of Proline in Peptide Conformation

The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, leading to a significantly lower energy barrier between the cis and trans conformations of the preceding peptide bond compared to non-prolyl peptide bonds.[1] This results in a notable population of the cis isomer, which can be readily detected and quantified by NMR spectroscopy.[2] The cis:trans ratio and the rate of isomerization are sensitive to the local chemical environment, including the nature of the flanking amino acid residues, solvent polarity, and temperature.[2][3]

Comparison of Isomerization Parameters: Proline vs. 3,4-Dehydroproline

NMR spectroscopy is the primary tool for characterizing cis-trans isomerization at an atomic level.[2] Key parameters include the equilibrium constant (K_trans/cis_) and the rate constants for the interconversion (k_cis→trans_ and k_trans→cis_). Below is a summary of typical findings for proline-containing peptides compared to those with the unsaturated analog, 3,4-dehydroproline.

ParameterProline-Containing Peptides3,4-Dehydroproline-Containing Peptides (Proxy for Unsaturated Analogs)Key Observations & Implications
Equilibrium Constant (K_trans/cis_) Typically ranges from 4:1 to 9:1 in model peptides.[4] The trans conformation is generally favored.The introduction of the double bond can shift the equilibrium, often favoring the cis conformation to a greater extent than proline. This is attributed to altered ring pucker and steric interactions.The increased cis population in unsaturated analogs can be exploited to pre-organize peptides into specific conformations for enhanced receptor binding or biological activity.
Rate of Isomerization (k) The interconversion is a slow process on the NMR timescale, with rate constants typically in the range of 10⁻² to 10⁻⁴ s⁻¹ at room temperature.[3]The rate of isomerization can be faster compared to proline-containing peptides. For instance, N-acetyl-2,3-dehydroproline shows a more rapid exchange between cis and trans states.[5]A faster isomerization rate implies a more dynamic backbone, which could be advantageous for processes requiring conformational flexibility. Conversely, a locked or slowly exchanging conformer might be desirable for rigid scaffolds.
Activation Energy (Ea) The energy barrier for rotation is approximately 20 kcal/mol.The presence of the double bond can lower the activation energy for isomerization.A lower energy barrier facilitates faster interconversion between the two isomeric states.

Note: The quantitative data presented are generalized from various studies on model peptides. The exact values are highly dependent on the peptide sequence and experimental conditions.

Experimental Protocols for NMR Analysis of Cis-Trans Isomerization

The following are detailed methodologies for key NMR experiments used to characterize the cis-trans isomerization of prolyl and related peptide bonds.

Sample Preparation for NMR Spectroscopy
  • Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.[6] The non-standard amino acid, such as this compound or 3,4-dehydroproline, is incorporated as a protected building block.

  • Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Conditions: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a buffer solution) to a final concentration of 1-5 mM.[7] The pH of the solution is adjusted as required for the specific study.

One-Dimensional (1D) ¹H NMR Spectroscopy
  • Purpose: To obtain an initial overview of the sample and identify the presence of multiple conformational states.

  • Procedure: A standard 1D ¹H NMR spectrum is acquired. The presence of two distinct sets of resonances for protons near the Xaa-Pro bond (e.g., Hα of the preceding residue and Hα, Hβ, Hγ, and Hδ of the proline analog) is indicative of cis and trans isomers that are slowly interconverting on the NMR timescale.

  • Data Analysis: The relative populations of the cis and trans isomers can be estimated by integrating the corresponding well-resolved proton signals.

Two-Dimensional (2D) NMR Spectroscopy
  • Purpose: To unambiguously assign the resonances of both cis and trans isomers and to obtain structural and dynamic information.

  • Key Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the complete spin systems of individual amino acid residues for both isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons.[8] The key diagnostic NOE for the trans isomer is a strong cross-peak between the Hα of the preceding residue (i) and the Hδ of the proline analog (i+1). For the cis isomer, a strong NOE is observed between the Hα(i) and Hα(i+1).[9]

    • EXSY (Exchange Spectroscopy): This experiment is crucial for directly observing the chemical exchange between the cis and trans isomers. The presence of cross-peaks between the resonances of the two isomers confirms that they are interconverting.

  • Data Analysis:

    • Resonance Assignment: The TOCSY and NOESY/ROESY spectra are used to assign the ¹H resonances for both isomeric forms.

    • Quantification of Isomer Population: The volumes of the cross-peaks in the NOESY/ROESY or EXSY spectra can be used to determine the equilibrium constant (K_trans/cis_).

    • Determination of Rate Constants: The rate constants of isomerization (k) can be calculated from the EXSY cross-peak and diagonal peak intensities at different mixing times.

Temperature-Dependent NMR Studies
  • Purpose: To determine the thermodynamic parameters (ΔH° and ΔS°) of the isomerization.

  • Procedure: A series of 1D or 2D NMR spectra are recorded at different temperatures.

  • Data Analysis: The equilibrium constant (K_trans/cis_) is determined at each temperature. A van't Hoff plot (ln(K) vs. 1/T) is then constructed. The slope of the plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

Visualizing the Isomerization Process

The following diagrams illustrate the key concepts and workflows discussed.

CisTransIsomerization cluster_trans trans-Xaa-Pro cluster_cis cis-Xaa-Pro Trans Trans Conformer Cis Cis Conformer Trans->Cis k_trans→cis Cis->Trans k_cis→trans

Cis-Trans Isomerization Equilibrium

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR_1D 1D ¹H NMR SamplePrep->NMR_1D NMR_2D 2D NMR (TOCSY, NOESY, EXSY) SamplePrep->NMR_2D Temp_NMR Temperature-Dependent NMR SamplePrep->Temp_NMR Equilibrium Equilibrium Constant (K) NMR_1D->Equilibrium Assignment Resonance Assignment NMR_2D->Assignment Kinetics Rate Constants (k) NMR_2D->Kinetics Thermo Thermodynamic Parameters (ΔH°, ΔS°) Temp_NMR->Thermo Assignment->Equilibrium

Experimental Workflow for NMR Analysis

Concluding Remarks

The incorporation of proline analogs, such as this compound, into peptides offers a powerful strategy for modulating their conformational properties. Based on studies of similar unsaturated analogs like 3,4-dehydroproline, it is anticipated that the introduction of a double bond in the pyrrolidine ring will significantly influence the cis-trans equilibrium and the kinetics of isomerization. A thorough characterization of these effects using the detailed NMR methodologies outlined in this guide is essential for the rational design of peptidomimetics with tailored structural and dynamic features for therapeutic and biotechnological applications. Future studies directly investigating peptides with this compound are needed to provide precise quantitative data and further refine our understanding of these important conformational switches.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometric Fragmentation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing detailed insights into molecular structure through fragmentation analysis. This guide offers a comparative analysis of the mass spectrometric fragmentation patterns of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a proline analog of significant interest, and its common derivatives. Due to the limited availability of direct experimental data for this specific molecule and its simple derivatives in public databases, this guide combines available database information with theoretical fragmentation predictions based on established chemical principles.

Executive Summary

This guide provides a detailed comparison of the expected mass spectrometric fragmentation patterns of this compound and two of its key derivatives: the methyl ester and the N-acetyl derivative. While a tandem mass spectrometry (MS/MS) record for the parent compound exists, detailed public fragmentation data is scarce. Consequently, this guide presents a predicted fragmentation pattern for the parent molecule based on its known chemical structure and general fragmentation rules for similar compounds, alongside predicted patterns for its derivatives. The objective is to provide a foundational understanding for researchers working with these or structurally related compounds.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions are analyzed. This process provides a "fingerprint" of the molecule, revealing details about its structure.

This compound: The Parent Molecule

This compound, also known as 3,4-Dehydro-L-proline, is an unsaturated analog of the amino acid proline. A record in the NIST database indicates the existence of an MS/MS spectrum for a precursor ion with an m/z of 114.055, corresponding to the protonated molecule [M+H]⁺.[1]

Based on the principles of mass spectrometry, the fragmentation of the protonated molecule is expected to proceed through several key pathways:

  • Loss of Water (H₂O): A common fragmentation pathway for molecules containing a carboxylic acid group is the neutral loss of water (18 Da).

  • Loss of Carbon Monoxide (CO): Subsequent to the loss of water, the resulting ion may lose carbon monoxide (28 Da).

  • Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide (44 Da) from the carboxylic acid group is another characteristic fragmentation.

  • Ring Opening and Subsequent Fragmentations: The pyrroline ring can undergo cleavage, leading to a variety of smaller fragment ions.

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate: The Ester Derivative

Esterification of the carboxylic acid group to a methyl ester would increase the mass of the molecule by 14 Da (CH₂). The fragmentation of its protonated form, [M+H]⁺, would be expected to differ significantly:

  • Loss of Methanol (CH₃OH): A characteristic fragmentation for methyl esters is the neutral loss of methanol (32 Da).

  • Loss of the Methoxycarbonyl Group (•COOCH₃): Cleavage of the ester group can result in the loss of a methoxycarbonyl radical (59 Da).

  • Ring-related Fragmentations: Similar to the parent molecule, fragmentation of the pyrroline ring would also be expected.

N-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid: The Amide Derivative

N-acetylation adds an acetyl group to the nitrogen atom of the pyrroline ring, increasing the molecular weight by 42 Da (CH₃CO). This modification would introduce new fragmentation pathways:

  • Loss of Ketene (CH₂CO): A characteristic fragmentation of N-acetylated compounds is the neutral loss of ketene (42 Da).

  • Loss of the Acetyl Group (•COCH₃): Cleavage of the N-acetyl group can lead to the loss of an acetyl radical (43 Da).

  • Decarboxylation and Water Loss: The carboxylic acid group would still be expected to undergo loss of water and carbon dioxide.

Comparative Data of Predicted Fragmentation Patterns

The following table summarizes the predicted major fragment ions for this compound and its derivatives. It is important to note that these are theoretical predictions and actual experimental results may vary in terms of the relative abundance of each fragment.

Precursor IonPredicted Fragment Ionm/z of FragmentNeutral Loss
This compound [M+H]⁺ (m/z 114)[M+H - H₂O]⁺96H₂O (18 Da)
[M+H - CO₂]⁺70CO₂ (44 Da)
[M+H - H₂O - CO]⁺68H₂O + CO (46 Da)
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate [M+H]⁺ (m/z 128)[M+H - CH₃OH]⁺96CH₃OH (32 Da)
[M+H - •COOCH₃]⁺69•COOCH₃ (59 Da)
N-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid [M+H]⁺ (m/z 156)[M+H - H₂O]⁺138H₂O (18 Da)
[M+H - CH₂CO]⁺114CH₂CO (42 Da)
[M+H - CO₂]⁺112CO₂ (44 Da)
[M+H - •COCH₃]⁺113•COCH₃ (43 Da)

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the analyte (this compound or its derivative) in a suitable solvent, such as a mixture of water and methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the mobile phase to be used for analysis to final concentrations in the range of 1-10 µg/mL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of amino acids and their derivatives to generate protonated molecules [M+H]⁺.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is suitable for MS/MS experiments.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS/MS Parameters:

    • Precursor Ion Selection: The m/z of the protonated molecule of interest is selected in the first mass analyzer (Q1).

    • Collision Gas: Argon is commonly used as the collision gas in the collision cell (Q2).

    • Collision Energy: The collision energy is optimized for each compound to achieve optimal fragmentation. A typical starting point would be in the range of 10-30 eV.

    • Fragment Ion Scanning: The third mass analyzer (Q3) is scanned to detect the fragment ions produced in the collision cell.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and its methyl ester derivative.

G parent This compound [M+H]⁺ m/z 114 frag1 [M+H - H₂O]⁺ m/z 96 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 70 parent->frag2 - CO₂ frag3 [M+H - H₂O - CO]⁺ m/z 68 frag1->frag3 - CO

Caption: Predicted fragmentation of this compound.

G parent Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate [M+H]⁺ m/z 128 frag1 [M+H - CH₃OH]⁺ m/z 96 parent->frag1 - CH₃OH frag2 [M+H - •COOCH₃]⁺ m/z 69 parent->frag2 - •COOCH₃

Caption: Predicted fragmentation of the methyl ester derivative.

Conclusion

This guide provides a foundational comparison of the mass spectrometric fragmentation patterns of this compound and its methyl ester and N-acetyl derivatives. While based on theoretical predictions due to the scarcity of public experimental data, the outlined fragmentation pathways offer valuable insights for researchers in the fields of drug discovery, metabolomics, and analytical chemistry. The provided general experimental protocol serves as a starting point for developing specific methods for the analysis of these and similar compounds. Further experimental work is necessary to fully characterize and confirm the fragmentation patterns of these important molecules.

References

A Comparative Analysis of 2,5-Dihydropyrrole Carboxylates and Standard Chemotherapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic compounds being investigated, 2,5-dihydropyrrole carboxylates have emerged as a promising scaffold. This guide provides a comparative overview of the in vitro efficacy of select 2,5-dihydropyrrole carboxylates against various cancer cell lines, juxtaposed with the performance of established standard-of-care chemotherapeutic drugs. The data presented herein is collated from various preclinical studies and aims to offer a clear, data-driven perspective for researchers in the field.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for various 2,5-dihydropyrrole carboxylate derivatives and standard anticancer drugs across several common cancer cell lines. It is important to note that IC50 values can vary between experiments due to factors such as incubation time, cell density, and specific assay conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Breast Adenocarcinoma (MCF-7)

Compound/DrugClassIC50 (µM)Reference
Dihydropyrrole Derivative 1 (with sulfonamide moiety)2,5-Dihydropyrrole Carboxylate19.8[1]
CisplatinPlatinum-based1.0 - 2.5[2]
DoxorubicinAnthracycline~5.05[3]
Paclitaxel (Taxol)Taxane~0.063[4]
5-FluorouracilAntimetaboliteVaries widely[5]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Colon Adenocarcinoma (HT-29)

Compound/DrugClassIC50 (µM)Reference
CisplatinPlatinum-based~10.8 (24h), ~8.6 (48h)[6][7]
5-FluorouracilAntimetaboliteVaries, can be >100[8][9]
OxaliplatinPlatinum-based~1.9[10]
DoxorubicinAnthracyclineVaries[8]
IrinotecanTopoisomerase I InhibitorVaries[9]

Table 3: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Lung Carcinoma (A549)

Compound/DrugClassIC50 (µM)Reference
CisplatinPlatinum-based6.14 - 8.63[11][12]
DoxorubicinAnthracycline~5.05[3]
Paclitaxel (Taxol)TaxaneVaries
EtoposideTopoisomerase II Inhibitor3.49[12]
5-FluorouracilAntimetabolite~110.2[11]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The data presented in the tables above are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and to calculate the IC50 value.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compounds (2,5-dihydropyrrole carboxylates and standard drugs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability (typically >95%).

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standard drugs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (cells treated with medium containing the solvent only) and a blank control (medium only, no cells).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value is determined from the dose-response curve as the concentration that results in 50% cell viability.

Visualizing the Mechanisms of Action

The anticancer activity of both novel compounds and standard drugs is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

Experimental Workflow for in vitro Cytotoxicity Screening

experimental_workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate (24h) for Cell Attachment seed->incubate1 treat Treat with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical workflow for determining the IC50 values of test compounds using the MTT assay.

Generalized Apoptotic Signaling Pathway

Many chemotherapeutic agents, including potentially 2,5-dihydropyrrole carboxylates, exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-Caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->caspase3 chemo_agent Chemotherapeutic Agent (e.g., Dihydropyrrole Carboxylate) chemo_agent->dna_damage apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic pathways of apoptosis induced by chemotherapy.

Cell Cycle Arrest Signaling Pathway

Interference with the cell cycle is another common mechanism of action for anticancer drugs. By halting cell cycle progression, particularly at the G2/M checkpoint, these agents can prevent cancer cell proliferation and trigger apoptosis. Some pyrrole derivatives have been shown to induce G2/M cell cycle arrest.[13][14]

cell_cycle_arrest drug Anticancer Agent (e.g., Pyrrole Derivative) tubulin Tubulin Polymerization drug->tubulin Inhibition microtubules Microtubule Dynamics drug->microtubules Disruption tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m_checkpoint G2/M Checkpoint Activation microtubules->g2m_checkpoint Defects in Spindle Assembly cell_cycle_arrest Cell Cycle Arrest at G2/M Phase g2m_checkpoint->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of G2/M cell cycle arrest induced by microtubule-targeting agents.

Concluding Remarks for the Research Professional

The preliminary in vitro data for certain 2,5-dihydropyrrole carboxylate derivatives indicate promising anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents against specific cell lines. However, it is crucial to acknowledge that these are early-stage findings. The development of any new anticancer agent requires a rigorous and comprehensive evaluation, including:

  • Broad-spectrum screening: Testing against a wider panel of cancer cell lines to determine the spectrum of activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo studies: Evaluating the efficacy, pharmacokinetics, and toxicity in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and reduce off-target effects.

This guide serves as a foundational resource for researchers interested in the potential of 2,5-dihydropyrrole carboxylates as a novel class of anticancer agents. The provided data and experimental frameworks are intended to facilitate further investigation and drug development efforts in this promising area of oncology research.

References

"in vitro validation of antimicrobial properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This guide provides an objective comparison of the in vitro antimicrobial performance of various pyrrole derivatives against common pathogens, supported by experimental data from recent studies. While the initial focus was on 2,5-Dihydro-1H-pyrrole-2-carboxylic acid derivatives, the available literature provides more extensive data on related pyrrole, pyrrolidine, and pyrrolidine-dione scaffolds. This guide, therefore, encompasses these structurally related compounds to offer a broader comparative analysis.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various pyrrole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The performance of these derivatives is compared with standard antimicrobial agents, Ciprofloxacin (for bacteria) and Clotrimazole (for fungi).

Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Pyrrole Derivatives against Bacterial Strains

Compound ClassSpecific DerivativeStaphylococcus aureusEscherichia coliReference CompoundS. aureus MICE. coli MIC
Pyrrole-2-carboxamideCompound 4i -1.56Ciprofloxacin0.5 - 12.50.013 - 0.016
Compound 5c -6.05Ciprofloxacin0.5 - 12.50.013 - 0.016
Compound 5e -6.25Ciprofloxacin0.5 - 12.50.013 - 0.016
N-PhenylpyrrolamideCompound 22e 0.25-Ciprofloxacin0.5 - 12.5-
Pyrrolidine-2,5-dioneCompound 5 32 - 128-Ciprofloxacin0.50 - 16-
Compound 8 16 - 64-Ciprofloxacin0.50 - 16-

Data sourced from multiple studies. MIC values for reference compounds represent a range observed across different studies and strains.[1][2][3][4][5][6][7][8]

Antifungal Activity

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Pyrrole Derivatives against Fungal Strains

Compound ClassSpecific DerivativeCandida albicansAspergillus nigerReference CompoundC. albicans MICA. niger MIC
Pyrrolidine-2,5-dioneCompound 5a 0.125 (µM)-Clotrimazole0.008 - 8-
Compound 5b 0.5 (µM)-Clotrimazole0.008 - 8-
Compound 5c 0.5 (µM)-Clotrimazole0.008 - 8-
Compound 5 64 - 128-Nystatin0.50 - 2-
Compound 8 64 - 256-Nystatin0.50 - 2-

Note: Some MIC values were reported in µM and are indicated as such. The reference compound Nystatin is included as it was used in the cited study.[4][8][9][10][11][12][13]

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of the synthesized compounds typically follows a standardized workflow to ensure reproducibility and comparability of the results. The diagram below illustrates the key stages involved in in vitro antimicrobial susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assays cluster_mic Broth Microdilution Details cluster_disk Disk Diffusion Details start Start: Synthesized Pyrrole Derivatives & Microbial Strains prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth/Agar) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum assay_choice Select Assay Method mic_assay Broth Microdilution Method (for MIC) assay_choice->mic_assay Quantitative disk_assay Kirby-Bauer Disk Diffusion Method assay_choice->disk_assay Qualitative/ Screening serial_dilution Perform Serial Dilutions of Compounds in Microplate mic_assay->serial_dilution prepare_plates Inoculate Agar Plates to Create a Lawn of Bacteria disk_assay->prepare_plates inoculate_mic Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculate_mic incubate_mic Incubate Microplate under Controlled Conditions inoculate_mic->incubate_mic read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic end End: Comparative Analysis of Antimicrobial Activity read_mic->end apply_disks Apply Paper Disks Impregnated with Test Compounds prepare_plates->apply_disks incubate_disk Incubate Plates under Controlled Conditions apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->end

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial properties. The following sections describe the methodologies for two widely used assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Materials:

    • Test compounds: Prepare stock solutions of the pyrrole derivatives and reference antibiotics in a suitable solvent (e.g., DMSO).

    • Culture medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Microplates: Use sterile 96-well microtiter plates.

    • Microbial inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of the microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

  • Preparation of Materials:

    • Agar plates: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.

    • Filter paper disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • Bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for a few minutes.

    • Aseptically apply the impregnated paper disks onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the tested agent based on standardized charts.

References

Safety Operating Guide

Safe Disposal of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., filter paper, pipette tips), in a designated and compatible waste container.[4]

    • The container must be made of a material that will not react with the chemical.[6]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".

  • Container Management:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][4][7]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][8]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[1][2][7][10]

    • Provide the disposal company with a complete list of the waste container's contents.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

    • After proper decontamination, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

    • For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into the designated hazardous waste container.[1][3]

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs collect Collect waste in a designated, labeled container ppe->collect seal Seal container tightly collect->seal store Store in a cool, dry, well-ventilated area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end evacuate Evacuate and Alert spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill: Absorb with inert material assess->small_spill Small large_spill Large Spill: Contact Emergency Response assess->large_spill Large small_spill->collect

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid was located. The following guidance is based on the safety protocols for structurally similar compounds, including Pyrrole-2-carboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid. Researchers should handle this compound with caution and adhere to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for routine laboratory operations and in the event of an emergency spill.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling Chemical safety goggles that meet ANSI Z.87.1 1989 standard.[1]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately upon contact with the chemical.[1]Laboratory coat, long pants, and closed-toe shoes.[1]Not generally required if work is performed in a well-ventilated area or a chemical fume hood.[2][3]
Emergency Spill Chemical safety goggles and a face shield.[1]Double gloving with chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[4]

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don a respirator. Ensure it has been fit-tested.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out, without touching the exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash and dry hands thoroughly.

Operational and Disposal Plans

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Disposal Plan:

  • Dispose of contaminated waste, including gloves and lab coats, in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Unused product should be disposed of as hazardous waste through a licensed disposal company.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection A Assess Task B Routine Handling (Small Quantities) A->B Low Risk C Potential for Splash or Aerosol Generation A->C Moderate Risk D Large Volume or Emergency Spill A->D High Risk E Standard PPE: Lab Coat, Gloves, Safety Goggles B->E F Enhanced PPE: Add Face Shield C->F G Full PPE: Chemical Suit, Double Gloves, Face Shield, Respirator D->G

Caption: PPE selection workflow based on task risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.